Furfuryl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25212-86-6 | |
| Record name | Poly(furfuryl alcohol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025347 | |
| Record name | Furfuryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.] | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Furanmethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Furanmethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Furfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/771 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Furfuryl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FURFURYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/771 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Furfuryl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furfuryl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FURFURYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/771 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Furfuryl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Furanmethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Furfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Furfuryl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13 | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Furfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/771 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Furfuryl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FURFURYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FURFURYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/771 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg | |
| Record name | FURFURYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furfuryl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FURFURYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) | |
CAS No. |
98-00-0 | |
| Record name | FURFURYL ALCOHOL | |
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| Record name | Furfuryl alcohol | |
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Melting Point |
-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F | |
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Synthesis and Production Methodologies of Furfuryl Alcohol
Catalytic Hydrogenation of Furfural (B47365) to Furfuryl Alcohol
Catalytic hydrogenation, employing heterogeneous catalysts, is a widely researched method for producing this compound from furfural. This approach offers advantages in terms of catalyst recovery, reusability, and scalability.
Heterogeneous Catalysis in Furfural Hydrogenation
Heterogeneous catalysts, often composed of metal nanoparticles supported on inert materials, play a crucial role in directing the reaction pathway towards this compound.
Noble metal catalysts, including palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as titanium dioxide (TiO2) or silica (B1680970) (SiO2), are recognized for their high activity and selectivity.
Ru-based Catalysts: Ruthenium supported on carbon or oxides is considered a promising catalyst for the selective hydrogenation of furfural, facilitating rapid and selective conversion of the carbonyl group. mdpi.com
Pt-based Catalysts: Platinum catalysts, often supported on TiO2 or SiO2, exhibit high activity and selectivity. ul.ietsri.or.thacs.org For instance, Pt/TiO2 catalysts have shown good performance, with specific formulations achieving high furfural conversion and this compound selectivity. researchgate.nettsri.or.th Bimetallic Pt-Co/C catalysts have demonstrated exceptional results, achieving 100% furfural conversion and high this compound yield (e.g., 86% at 50 °C and 1 MPa H2 in water), attributed to synergistic effects between Pt and Co species. rsc.org
Table 1: Performance of Noble Metal Catalysts in Furfural Hydrogenation
| Catalyst | Support | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Pd/TiO2 | TiO2 | Ambient temp | ~35 | ~65-76 | ~30-60 | tubitak.gov.trresearchgate.net |
| Ru/C | C | 80 °C, 1 MPa H2 | 46 | 65 | 30 | mdpi.com |
| Ru/C | C | 105 °C, 1 MPa H2 | 55 | 71 | 40 | mdpi.com |
| Pt/TiO2 | TiO2 | 50 °C | 65.7 | 76.4 | 50 | tsri.or.th |
| PtCo/C | C | 35 °C, 0.1 MPa H2 | 100 | ~90-100 | 86 (at 50°C, 1MPa) | rsc.org |
| Pd-Ru/TiO2 | TiO2 | Ambient temp | Variable | Improved vs. Pd/TiO2 | Variable | tubitak.gov.trrsc.org |
Note: Yield is often calculated as Conversion x Selectivity. Some sources report yield directly.
Non-noble metal catalysts, including copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe), are highly attractive due to their lower cost and greater abundance.
Cu-based Catalysts: Copper catalysts are favored for their cost-effectiveness and ability to selectively hydrogenate the carbonyl group of furfural, while minimizing furan (B31954) ring hydrogenation. mdpi.comacs.orgmdpi.comrsc.org For example, Cu/SiO2 catalysts can achieve high furfural conversion and this compound selectivity. tsri.or.th Bimetallic Cu-Ni catalysts, such as Cu-Ni/SiO2, have demonstrated enhanced performance, achieving high furfural conversion (e.g., 99.4%) and this compound selectivity (99.9%) under mild conditions (55 °C, 2 MPa H2). mdpi.com Cu-based catalysts like Cu–Al2O3–ZnO have also shown excellent results, with over 99% conversion and selectivity. rsc.org
Ni-based Catalysts: Nickel catalysts typically exhibit high activity but often result in lower selectivity towards this compound, favoring the formation of tetrahydrothis compound (THFA). tsri.or.thacs.orgrsc.org However, specific Ni-based catalysts, such as Ni encapsulated in N-doped carbon (Ni-MFC-500), have shown good furfural conversion (92.5%) with moderate this compound selectivity (59.5%). acs.org Ni-Co catalysts have also been reported, with Ni-Co/SBA-15 showing good FA yield (88.1%) at 180 °C. techscience.com
Co-based Catalysts: Cobalt catalysts, particularly when supported on N-doped carbon (Co-N-C), have demonstrated excellent performance, achieving full furfural conversion and >99% this compound selectivity under mild conditions using formic acid as a hydrogen source. researchgate.net Co/SiO2 catalysts have also exhibited high activity and selectivity, reaching 100% conversion and 100% selectivity at 150 °C and 20 bar H2. mdpi.com
Fe-based Catalysts: Iron catalysts, often used in conjunction with copper (e.g., Cu-Fe/Al2O3), can also be effective, achieving high furfural conversion (>93%) and FA selectivity (>98%). mdpi.com
Table 2: Performance of Non-Noble Metal Catalysts in Furfural Hydrogenation
| Catalyst | Support | H-Source | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Cu/SiO2 | SiO2 | H2 | 55 °C, 2 MPa | 99.4 | 99.9 | 99.3 | mdpi.com |
| Cu-Ni/SiO2 | SiO2 | H2 | 55 °C, 2 MPa | 99.4 | 99.9 | 99.3 | mdpi.com |
| Cu-Al2O3-ZnO | Al2O3-ZnO | H2 | Optimized mild conditions | >99 | >99 | >99 | rsc.org |
| Ni-MFC-500 | N-doped carbon | H2 | 160 °C, 2 MPa | 92.5 | 59.5 | ~54 | acs.org |
| Co-N-C | N-doped carbon | Formic Acid | 150 °C | 100 | >99 | >99 | researchgate.net |
| Co/SiO2 | SiO2 | H2 | 150 °C, 20 bar | 100 | 100 | 100 | mdpi.com |
| Cu-Fe/Al2O3 | Al2O3 | H2 | Mild conditions | >93 | >98 | >91 | mdpi.com |
Bifunctional catalysts, possessing multiple active sites (e.g., metal sites for hydrogenation and acid/base sites for other reactions), are crucial for cascade processes. For this compound production, catalysts with strong hydrogenation activity and appropriate acid-base properties are beneficial.
Zr-based Catalysts: Zirconium-containing materials, such as ZrO2, Zr(OH)4, and Zr-based Metal-Organic Frameworks (Zr-MOFs), have shown excellent performance in the catalytic transfer hydrogenation (CTH) of furfural using alcohols (like 2-propanol) as hydrogen donors. nih.govfrontiersin.orgacs.orgacs.org These catalysts often exhibit good selectivity to this compound, with yields up to 98.9 mol% reported for Zr(OH)4 with 2-propanol at 447 K. acs.org The metal node coordination in Zr-MOFs plays a significant role in activity and selectivity. acs.org Bifunctional catalysts containing both Lewis and Brønsted acid sites are important for cascade reactions like the conversion of furfural to γ-valerolactone (GVL), but for FA production, the focus is on the hydrogenation sites. frontiersin.org
Table 3: Performance of Bifunctional/Transfer Hydrogenation Catalysts
| Catalyst | Hydrogen Source | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Zr(OH)4 | 2-propanol | 447 K | ~99 | 98.9 | 98.9 | acs.org |
| Hf-TUD-1(75) | 2-butanol (B46777) | 150 °C | 88 | ~63 (for ethers) | ~55 (for ethers) | nih.gov |
| Al–Zr@Fe3O4 | 2-propanol | Optimized | Variable | High | High | bohrium.com |
| Zr-MOF-808 | 2-propanol | Optimized | Variable | High | High | acs.org |
Biocatalytic Approaches for this compound Production
Biocatalysis offers a green and highly selective alternative to traditional chemical hydrogenation, utilizing enzymes or whole microbial cells under mild, aqueous conditions.
Whole-Cell Biocatalysis: Immobilized microbial cells, such as Meyerozyma guilliermondii SC1103, have been employed for furfural reduction. These systems can achieve high furfural conversion (98%) and selectivity (>98%), though the yield can be lower (around 81%) due to product adsorption onto the immobilization material. mdpi.comresearchgate.net Bacillus coagulans NL01 has also demonstrated efficient bioconversion of furfural to this compound, with high conversion and selectivity, particularly when using glucose as a co-substrate for NAD(P)H regeneration. rsc.org
Enzymatic Catalysis: Isolated enzymes, like alcohol dehydrogenases (ADHs), can catalyze the reduction of furfural. mdpi.comacs.org These processes often require a cofactor, such as NAD(P)H, which needs to be regenerated. mdpi.comacs.org Ethanol (B145695) can serve as a terminal reductant for in situ NAD(P)H regeneration with yeast alcohol dehydrogenase I (YADH), achieving up to 74% furfural conversion. acs.org Bio-electrocatalysis, integrating electrochemical NADH regeneration with enzymatic catalysis, has also been explored, yielding up to 81.5% this compound selectivity. mdpi.com
Table 4: Performance of Biocatalytic Systems for this compound Production
| Biocatalyst/System | Substrate/Conditions | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Productivity (g/L/h) | Reference |
| Meyerozyma guilliermondii SC1103 (immobilized cells) | 200 mM Furfural, pH 8-9, 35 °C | 98 | >98 | 81 | ~2.9 | mdpi.comresearchgate.net |
| Bacillus coagulans NL01 (whole cells) | 42 mM Furfural, 20 g/L Glucose, 50 °C | High | High | High | Not specified | rsc.org |
| Bacillus coagulans NL01 (fed-batch) | 98 mM Furfural, 24 h | 92 | 96 | ~88 | Not specified | rsc.org |
| Yeast ADH I + Ethanol | 40 mM Furfural, 160 mM Ethanol, pH 8 | 74 | ~100 | ~74 | Not specified | acs.org |
| ADH + Electro-catalytic NADH regeneration (Rh-complex) | 0.5 mM Furfural, 0.1 M PBS, -0.43 V vs. RHE | 56.1 | 81.5 | ~45.7 | Not specified | mdpi.com |
Combining photocatalysis with biocatalysis offers a promising route for solar-driven chemical synthesis. These systems utilize photocatalysts to regenerate cofactors (like NADH) required by enzymes for the reduction of furfural.
Photocatalyst-Enzyme Coupling: Hierarchical ZnIn2S4 microspheres coupled with alcohol dehydrogenase (ADH) have been used for visible-light driven furfural hydrogenation. This system achieved high NADH regeneration (90.2%) and a this compound yield of 79.4% under optimized conditions. researchgate.netsciopen.com Other photocatalysts, such as Pd supported on graphitic carbon nitride (Pd/g-C3N4), have also been employed in conjunction with formic acid and triethylamine (B128534) for photo-induced hydrogenation, yielding around 27% this compound. researchgate.net These processes leverage visible light to drive the reduction, offering a sustainable pathway. acs.orgau.dkresearchgate.net
Table 5: Performance of Visible-Light Driven Biocatalysis Processes
| Photocatalyst | Enzyme/Biocatalyst | H-Source/Reductant | Conditions | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| ZnIn2S4 | ADH | NADH regeneration | Visible light irradiation, optimized | High (100%) | High | 79.4 | sciopen.com |
| Pd/g-C3N4 | ADH (implied) | Formic acid/TEA | Visible light irradiation | Not specified | Not specified | 27 | researchgate.net |
List of Compounds Mentioned:
Aluminum oxide (Al2O3)
2-furaldehyde diethyl acetal (B89532)
2-furoic acid
2-propanol
Carbon (C)
Cobalt (Co)
Cobalt-based catalysts
Copper (Cu)
Copper chromite
Copper-based catalysts
Difurfuryl ether
Ethanol (EtOH)
Formic acid
Furfural (FUR)
this compound (FA)
Graphitic carbon nitride (g-C3N4)
Hafnium (Hf)
Iron (Fe)
Nickel (Ni)
Nickel-based catalysts
Nicotinamide adenine (B156593) dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)
Octane
Palladium (Pd)
Platinum (Pt)
Ruthenium (Ru)
Silica (SiO2)
Tetrahydrothis compound (THFA)
Titanium dioxide (TiO2)
Zinc indium sulfide (B99878) (ZnIn2S4)
Zinc oxide (ZnO)
Zirconium (Zr)
Zirconium hydroxide (B78521)
Zirconium-Metal-Organic Frameworks (Zr-MOFs)
Microbial Tolerance Engineering in Bioreductionacs.org
Biocatalytic reduction offers an environmentally friendly pathway for converting furfural into this compound. A significant challenge in this approach is the inherent toxicity of furfural to many microorganisms, which can inhibit their growth and metabolic activity. Research has focused on engineering microbial strains with enhanced tolerance to furfural to improve the efficiency of this biotransformation. For instance, Bacillus coagulans NL01 has demonstrated notable furfural tolerance, allowing for effective conversion to this compound rsc.org. Engineered Escherichia coli strains, such as CCZU-A13 and CCZU-T15, are employed in conjunction with chemical catalysts for the one-pot synthesis of this compound from xylose mdpi.com, rsc.org. Furthermore, engineered E. coli FF182, equipped with aldehyde reductase (ALR) and formate (B1220265) dehydrogenase (FDH), exhibits high furfural tolerance (up to 350 mM) and can achieve >99% yield of this compound through efficient bioreduction bohrium.com. Similarly, immobilized cells of Meyerozyma guilliermondii SC1103 have shown tolerance to furfural concentrations up to 200 mM, leading to high conversion and selectivity in this compound production mdpi.com. These advancements in microbial tolerance engineering are vital for developing robust biocatalytic processes for this compound synthesis.
One-Pot Synthesis Systems from Xylosemdpi.comscielo.org.coresearchgate.net
The direct conversion of xylose, a primary component of hemicellulose, into this compound in a single reaction vessel (one-pot synthesis) represents a significant advancement in biomass valorization. These processes typically involve a cascade of reactions, initiating with the dehydration of xylose to furfural, followed by the hydrogenation of furfural to this compound. The success of these systems relies heavily on the development of bifunctional catalysts that possess both acidic sites for dehydration and metallic sites for hydrogenation.
Data Table 1: One-Pot Synthesis of this compound from Xylose
| Catalyst System | Xylose Conversion | This compound Yield (%) | Temperature (°C) | Pressure (MPa) | Solvent System | Reference(s) |
| Cu/SBA-15-SO3H | High | 62.6 | 140 | 4 | Water/n-butanol | cjcatal.com, researchgate.net |
| Pt/SBA-15-SO3H | Not specified | 93 | 130 | 3 | Water/2-propanol | encyclopedia.pub |
| SO42−/SnO2-APG + E. coli | Not specified | Not specified | 170 (dehydration) | Not specified | Toluene/water | mdpi.com |
| Zr-SBA-15 | Not specified | 41 | Not specified | Not specified | Not specified | researchgate.net |
Solvent Effects in Catalytic Hydrogenationresearchgate.netencyclopedia.pubrsc.orgresearchgate.net
Alcohol solvents, in general, can influence the catalyst's performance by interacting with its surface, potentially modifying its intrinsic reactivity through surface decoration or steric effects acs.org. Isopropanol (B130326), for instance, has been utilized effectively as both a hydrogen donor and a solvent in transfer hydrogenation processes encyclopedia.pub, nih.gov. Studies comparing different solvents with various catalysts have shown that solvent polarity can play a role, with more polar solvents sometimes promoting higher catalytic performance rsc.org. For example, solvents like n-heptane, when used with Ni- or Cu-based catalysts, can lead to different selectivities compared to mixtures containing chlorinated solvents like CHCl3 researchgate.net, acs.org.
Data Table 2: Solvent Effects in Furfural Hydrogenation
| Solvent(s) | Catalyst Type (Example) | Primary Product Selectivity | Furfural Conversion | Notes | Reference(s) |
| Toluene, Propanone (Aprotic) | Various | ~100% to this compound | Lower | High selectivity, but potentially lower conversion. | acs.org |
| 1-Propanol (B7761284), 2-Propanol (Protic) | Various | Variable | Variable | Can lead to ethers and acetals (e.g., 2-furaldehyde dipropyl acetal, difurfuryl ether). | acs.org |
| Water | Pt/SiC–C | ~99% to this compound | ~80% | Higher polarity solvent, enhanced performance. | rsc.org |
| Methanol, 2-Butanol (Alcohol) | α-MoC | >90% to FA (Methanol) | Not specified | Alcohol solvents can manipulate selectivity; methanol favors FA, 2-butanol favors 2-MF. | acs.org |
| Isopropanol | Various | High | High | Used as hydrogen source and solvent. | encyclopedia.pub, nih.gov |
| n-Heptane | Cu/Al2O3, Cu/SiO2, Ni-based | Variable (e.g., 50% to MeF) | Variable | Solvent polarity influences selectivity. | researchgate.net, acs.org |
| n-Heptane + CHCl3 | Ni-based | 70-80% to Methyl-furan | Not specified | Chlorinated solvents can enhance selectivity to specific products. | researchgate.net, acs.org |
Other Synthetic Pathways for this compound
Cannizzaro Reaction for this compound Productionorgsyn.org
The Cannizzaro reaction is a long-established method for synthesizing this compound from furfural, typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) scielo.org.co, orgsyn.org, atamanchemicals.com, scribd.com. This reaction mechanism involves the base-induced disproportionation of aldehydes that lack alpha-hydrogen atoms. In this process, one molecule of furfural is reduced to this compound, while a second molecule is oxidized to 2-furoic acid mdpi.com, orgsyn.org, scribd.com. The inherent limitation of the Cannizzaro reaction is that it theoretically yields a maximum of 50% of either the alcohol or the acid, as it requires two aldehyde molecules to produce one of each product scielo.org.co, scribd.com. To optimize the yield of this compound and minimize the co-production of furoic acid, careful control over reaction conditions, including the concentration of the base and the method of reagent addition (e.g., simultaneous addition of furfural and NaOH), is essential orgsyn.org. While historically significant, the moderate yields and the formation of furoic acid as a co-product make it less favored for large-scale industrial production compared to more selective hydrogenation routes scielo.org.co, scribd.com.
Optimization of Synthesis Parameters
Temperature and Pressure Influences on Yield and Selectivityresearchgate.netencyclopedia.pubrsc.orgmdpi.comatamanchemicals.com
Optimizing reaction temperature and pressure is critical for maximizing the yield and selectivity of this compound synthesis, particularly in catalytic hydrogenation processes. For the one-pot conversion of xylose to this compound, studies using catalysts like Cu/SBA-15-SO3H indicate that optimal conditions are around 140 °C and 4 MPa, achieving yields up to 62.6% cjcatal.com, researchgate.net. Deviations from these parameters can lead to undesired side reactions: elevated temperatures may promote the formation of 2-methyl furan, while increased hydrogen pressure can favor the reduction of xylose to xylitol (B92547) cjcatal.com, researchgate.net.
In the direct hydrogenation of furfural, temperature and pressure also exert significant influence. For instance, with a CuFeAl catalyst, the optimal temperature range for high furfural conversion (>97%) and this compound selectivity (>97%) is between 100–130 °C at 6.0 MPa mdpi.com. Temperatures exceeding 160 °C tend to reduce the this compound yield mdpi.com. Similarly, when employing Pt/Pd catalysts, a hydrogen pressure of 1 MPa at 80 °C has been identified as optimal for achieving high furfural conversion and this compound selectivity. Higher hydrogen pressures can result in over-hydrogenation, leading to the formation of tetrahydrothis compound (THFA) rsc.org. For other catalytic systems, such as CuNi bimetallic catalysts, complete furfural conversion and 100% this compound selectivity have been achieved under milder conditions, approximately 55 °C and 4 MPa mdpi.com. In transfer hydrogenation using isopropanol as a solvent and hydrogen donor, temperatures between 130–160 °C and pressures of 3 MPa have yielded high this compound selectivity (up to 96.5%) encyclopedia.pub.
Data Table 3: Influence of Temperature and Pressure on this compound Synthesis
| Reaction Type | Catalyst (Example) | Temperature (°C) | Pressure (MPa) | Furfural/Xylose Conversion | This compound Yield (%) | This compound Selectivity (%) | By-products Mentioned | Reference(s) |
| Xylose to FA (One-Pot) | Cu/SBA-15-SO3H | 140 | 4 | High | 62.6 | Not specified | 2-methyl furan, Xylitol | cjcatal.com, researchgate.net |
| Xylose to FA (One-Pot) | Pt/SBA-15-SO3H | 130 | 3 | Not specified | 93 | 93 | Not specified | encyclopedia.pub |
| Furfural Hydrogenation | CuFeAl | 100–130 | 6.0 | ~100% | Not specified | 97–99 | Not specified | mdpi.com |
| Furfural Hydrogenation | Pt/Pd | 80 | 1 | ~99% | Not specified | Not specified | THFA (1%), Ring opening products (at higher H2 pressure) | rsc.org |
| Furfural Hydrogenation | CuNi | 55 | 4 | ~100% | Not specified | 100 | Not specified | mdpi.com |
| Furfural Transfer Hydrogenation | ZrO2@SBA-15 | 130–160 | 3 | 98.1% (Furfural) | 96.5 | Not specified | Not specified | encyclopedia.pub |
| Xylose to FA (One-Pot) | SO42−/SnO2 | 130 | 3 | Not specified | 27% (selectivity) | Not specified | Not specified | mdpi.com |
Compound List:
2-furaldehyde diethyl acetal
2-furaldehyde dipropyl acetal
2-furancarbinol
2-furancarboxaldehyde (Furfural)
2-furylmethanol (this compound)
2-methyl furan
2-methyl tetrahydrofuran (B95107)
2-sec-(butoxy)butane
1-propanol
1,1-diethoxyethane
Angelica lactones
Benzaldehyde
Benzyl alcohol
Butoxybutane
Carbon dioxide (CO2)
Carbon monoxide (CO)
Chlorobenzene
CHCl3
Cyclopentanol (CPL)
Dibutyldibutyl ether
Dibutoxybutane
Diisopropoxymethane
Difurfuryl ether
Diisopropyl ether
Ethanol
Ethyl acetate (B1210297)
Formic acid
Furoic acid
Furfural (FUR, FF)
this compound (FA, FOL, FuOH, 2-furylmethanol, 2-furancarbinol)
Furfuryl methyl ether
Furfuryl hydroxyl-isopropyl ether (FHIE)
Glycerol
Glucose
γ-valerolactone (GVL)
Hematite
Hydrogen (H2)
Hydrochloric acid (HCl)
Isopropanol (2-propanol)
Levulinic acid
Maleic acid
Methanol
Methyl furoate
NADH
NADPH
N-butanol
N-heptane
Nickel-iron (Ni-Fe)
Niobia
Nitric acid
Organic acids
Pentasodium tungstate (B81510)
Phosphotungstic acid
Potassium carbonate (K2CO3)
Potassium hydroxide (KOH)
Pyridinecarboxaldehyde
Ruthenium (Ru)
Silver nitrate (B79036) (AgNO3)
Silver oxide (Ag2O)
Silica (SiO2)
Sodium hydroxide (NaOH)
Sulfated tin oxide (SO42-/SnO2)
Sulfated zirconia
Tetrahydrofuran (THF)
Tetrahydrothis compound (THFOL)
Tetrahydrofurfuryl methyl ether
Thiophene-2-carbaldehyde
Titanium dioxide nanotubes (TiO2)
Toluene
Tungsten oxide (WO3)
Water (H2O)
Xylose
Xylitol
Zeolite beta (Hβ zeolite)
Zinc phosphate
Zirconium oxide (ZrO2)
Catalyst Loading and Concentration Effects
The selective conversion of biomass-derived pentoses, primarily xylose, into furfural, and subsequently into this compound, is heavily influenced by the type and concentration of catalysts employed. Acidic catalysts play a dual role: Brønsted acid sites facilitate the hydrolysis of hemicellulose into pentoses and the subsequent dehydration of these sugars to furfural, while Lewis acid sites are crucial for the transfer hydrogenation of furfural to this compound encyclopedia.pubmdpi.com.
Research indicates that the acidity of the catalyst is paramount. While acidic sites are necessary, an excessive number or strength of acidic sites can lead to the generation of undesired by-products and the degradation of furfural itself encyclopedia.pubresearchgate.net. For instance, mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective due to their high activity and low cost, but they also present challenges such as corrosiveness, difficulties in separation, and environmental concerns nih.gov. Heterogeneous catalysts, including solid acids and supported metal catalysts, offer advantages in terms of reusability and easier separation mdpi.comnih.gov. Ionic liquids, such as pyridinium (B92312) hydrogensulfate [Hpy][HSO₄] and Lewis acidic ionic liquids, have also demonstrated high furfural yields from xylose and hemicellulose, highlighting the importance of catalyst design and concentration in optimizing the reaction pathway mdpi.comnih.gov. The concentration of the catalyst directly impacts reaction rates and selectivity; for example, in the synthesis of ethyl furfuryl ether from this compound, increasing the catalyst amount (montmorillonite K10) led to higher conversion and yield up to a certain point, beyond which yields began to decrease rsc.org.
Reaction Time and Stirring Rate Optimization
Optimizing reaction time and stirring rate is critical for maximizing this compound yield and minimizing the formation of degradation products. The ideal reaction duration is highly dependent on the specific catalytic system and reactor configuration. For example, in electrochemical microreactors, optimal residence times for furfural conversion to this compound can be as short as 10 minutes, whereas in batch electrochemical cells, the same conversion may require up to 6 hours acs.org. Similarly, studies on the hydrogenation of furfural to this compound have reported optimal reaction times ranging from 3 to 8 hours for high yields acs.org.
Stirring rate significantly influences mass transfer, particularly in heterogeneous catalytic systems involving multiple phases (solid catalyst, liquid reactants, gaseous hydrogen). For the hydrogenation of furfural to 2-methylfuran (a derivative pathway), increasing the stirring rate from 600 rpm to 1000 rpm improved furfural conversion and product yield, suggesting that adequate mixing is essential to overcome mass transfer limitations bham.ac.uk. In other hydrogenation processes, stirring rates around 550 r/min to 1200 r/min have been identified as optimal for achieving high this compound or tetrahydrothis compound yields researchgate.net. For the etherification of this compound with ethanol, an optimal reaction time of 1 hour was found to maximize ethyl furfuryl ether yield, with longer durations leading to decreased product yield rsc.org.
Feedstock Utilization and Biorefinery Concepts
The concept of biorefineries, which aim to convert biomass into a spectrum of valuable products and energy, provides a sustainable framework for this compound production. Lignocellulosic biomass, comprising cellulose (B213188), hemicellulose, and lignin (B12514952), serves as an abundant and renewable feedstock for this purpose researchgate.netsci-hub.senih.gov. Hemicellulose, in particular, is rich in pentosan polysaccharides, which are the primary precursors for furfural and its derivatives sci-hub.sersc.orgd-nb.info. The integration of furfural production into existing bioethanol facilities or other biomass processing plants exemplifies the biorefinery approach, allowing for the co-production of multiple high-value chemicals and fuels researchgate.netieabioenergy.com. This strategy enhances resource efficiency, reduces reliance on fossil fuels, and contributes to a circular economy researchgate.netd-nb.infojetir.orgscielo.org.conih.gov.
Utilization of Agricultural Waste (e.g., Corncobs, Rice Husks, Sugarcane Bagasse)
Agricultural residues are a major source for furfural production due to their widespread availability and high pentosan content d-nb.infojetir.org. Corncobs, sugarcane bagasse, and rice husks are among the most significant feedstocks globally, accounting for over 98% of commercial furfural production rsc.orgd-nb.info. These materials are rich in hemicellulose, which can be effectively hydrolyzed and dehydrated to yield furfural researchgate.neteucalyptus.com.brresearchgate.net.
Yields vary based on the specific agricultural waste and processing conditions:
Corncobs: Typically yield around 26.1 g (68.1%) of furfural, with optimized conditions reported to reach up to 35.20% researchgate.netresearchgate.net.
Rice Husks: Can yield approximately 21.6 g (62.6%) of furfural researchgate.net.
Sugarcane Bagasse: Furfural yields of about 25.8% have been reported eucalyptus.com.br.
Other agricultural wastes like wheat bran and sawdust are also utilized, though often with lower furfural yields compared to corncobs and bagasse jetir.orgresearchgate.netatamanchemicals.com. The economic viability of furfural production is closely tied to the efficient utilization of these low-cost, abundant feedstocks osti.gov.
Hemicellulose and Sugar Derivative Valorization
The conversion of lignocellulosic biomass to this compound primarily involves a two-step process starting with hemicellulose. First, hemicellulose is subjected to acid hydrolysis, breaking down pentosan polysaccharides into pentose (B10789219) sugars, predominantly xylose mdpi.comsci-hub.sed-nb.infoeucalyptus.com.br. These pentose sugars are then dehydrated under acidic conditions to form furfural mdpi.comd-nb.infojetir.org. Subsequently, furfural undergoes selective hydrogenation, often using metal catalysts, to yield this compound d-nb.infoscielo.org.conih.gov. This pathway effectively valorizes the hemicellulose fraction of biomass into a valuable chemical intermediate osti.govmdpi.comwur.nl.
This integrated approach, often pursued in a one-pot system, leverages the chemical reactivity of biomass components to produce this compound sustainably encyclopedia.pubmdpi.comacs.org.
Challenges in Feedstock Variability and Supply Chain
Despite the abundance of lignocellulosic biomass, several challenges related to feedstock variability and supply chain management impact the efficiency and economics of furfural and this compound production. The composition of agricultural residues, such as hemicellulose content and maturity, can vary significantly, affecting furfural yields and requiring process adjustments researchgate.netsegovia-hernandez.com. The complex and heterogeneous nature of lignocellulosic biomass often necessitates pretreatment steps to enhance sugar accessibility and improve reaction rates rsc.org.
Polymerization and Oligomerization of Furfuryl Alcohol
Polyfurfuryl Alcohol (PFA) Synthesis and Mechanisms
Influence of Catalysts on Polymerization Mechanism
Brönsted and Lewis Acid Catalysis
Both Brönsted and Lewis acids are effective catalysts for the polymerization of this compound mdpi.comthebrpi.orgresearchgate.net. Brönsted acids, such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, protonate the hydroxyl group of this compound, initiating a cascade of reactions thebrpi.orgresearchgate.net. Lewis acids, including metal chlorides, can also catalyze the process, often by coordinating with the oxygen atom of the hydroxyl group or the furan (B31954) ring researchgate.netacs.org. Some studies suggest that while both types of acids can initiate polymerization, the specific type of acidity does not uniquely determine the degree of furan ring opening mdpi.com. For instance, p-toluenesulfonic acid has been noted to promote the fastest polymerization rates among several common acid catalysts, while sulfuric acid resulted in slower polymerization researchgate.net. Metal chlorides, such as CrCl₃, have been shown to chelate with this compound, stabilizing bonds and potentially influencing reaction pathways researchgate.net.
Effect of Acid Strength and Concentration
The strength and concentration of the acid catalyst significantly impact the polymerization kinetics and the properties of the resulting polymer researchgate.netmdpi.com. Higher acid concentrations and stronger acids generally lead to faster polymerization rates and shorter curing times researchgate.netmdpi.com. For example, strong mineral acids typically result in rapid curing, whereas weaker acids may lead to slower reactions or incomplete curing researchgate.net. Studies on cellulose (B213188) nanocrystal (CNC) reinforced poly(this compound) composites have indicated that increasing the acid concentration during the preparation of CNCs can enhance the thermal stability of the composite, although excessive concentrations might lead to degradation mdpi.com. Conversely, high catalyst loadings in the conversion of this compound to other products have been shown to favor polymerization into humin ncsu.edu.
Kinetic Studies of this compound Polymerization
Understanding the kinetics of this compound polymerization is crucial for controlling the process and tailoring the properties of the final resin. Kinetic studies often employ techniques such as chemorheology, differential scanning calorimetry (DSC), and spectroscopy researchgate.netpsu.edursc.orglammps.org.
Reaction Rate Determination
The polymerization of this compound involves complex reaction pathways, including condensation and Diels-Alder cycloadditions psu.edursc.org. Chemorheological analysis has revealed that linear condensations are dominant in the early stages, followed by branching via cycloadditions psu.edursc.org. The reaction rate is influenced by factors such as temperature, catalyst concentration, and solvent researchgate.netresearchgate.netresearchgate.net. For instance, the rate of polymerization has been observed to decrease with increasing concentrations of alcohol solvents like ethanol (B145695) or butanol researchgate.net. Studies using UV Raman spectroscopy suggest that the polymerization reactions can follow second-order kinetics researchgate.net. The time required for complete curing can vary significantly, from hours to weeks at room temperature, depending on the acid catalyst used researchgate.net.
Activation Energy Calculations
The activation energy (Ea) is a key parameter in understanding the temperature dependence of the polymerization rate. Kinetic studies using methods like the Kissinger–Akahira–Sunose and Flynn–Wall–Ozawa isoconversional models have been employed to determine activation energies for this compound polymerization psu.edursc.orgresearchgate.net. Reported activation energy values for acid-catalyzed this compound polymerization vary, with some studies indicating values around 73 and 106 kJ/mol psu.edu. Other research has shown that activation energy can be dependent on catalyst concentration, with values ranging from approximately 80 to 115 kJ/mol before the gelation point for different catalyst loadings researchgate.net. These activation energy values are often correlated with changes in the complex viscosity during the curing process psu.edursc.org.
Table 1: Activation Energy Values for this compound Polymerization
| Catalyst Concentration | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| 2% (w/w) | ~115 | researchgate.net |
| 4% (w/w) | ~95 | researchgate.net |
| 6% (w/w) | ~80 | researchgate.net |
Structural Evolution during Polymerization and Curing
The polymerization of this compound leads to a complex macromolecular structure. Initially, linear chains are formed through condensation reactions, involving the elimination of water and the formation of methylene (B1212753) bridges psu.edunih.govacs.org. As the polymerization progresses, branching and cross-linking occur, often attributed to Diels-Alder cycloadditions between furan rings or conjugated diene structures psu.edulammps.orgnih.govacs.org. These reactions create a highly cross-linked network, resulting in the characteristic black, insoluble thermoset polymer psu.eduacs.org. Studies using advanced spectroscopic techniques like solid-state ¹³C-NMR and FTIR, complemented by computational modeling, suggest that the dominant structure consists of linear arrangements, with significant contributions from Diels-Alder rearrangements and potential γ-lactone arrangements at chain ends nih.gov. Conjugated systems and methylene ether bridges are considered to be present in lesser amounts nih.gov. The evolution of this structure during curing is associated with changes in molecular mobility and network formation, influencing properties like glass transition temperature (Tg), which is reported to be around 376 K for PFA lammps.org.
Copolymerization of this compound
This compound can be copolymerized with a variety of other monomers and prepolymers to create materials with tailored properties researchgate.netkpi.uagoogle.commdpi.commdpi.com. For example, it can be copolymerized with ester prepolymers derived from maleic acid or anhydride (B1165640) and polyhydric alcohols, yielding resins with improved high-temperature and corrosion resistance google.com. Copolymerization with acrylonitrile (B1666552) has been achieved via free radical reactions, resulting in materials characterized by distinct thermal degradation stages kpi.ua. Furthermore, this compound can copolymerize with bio-based polyphenols like tannins, leading to resins with enhanced resistance to fungi and improved hydrophobicity, while also offering dimensional stability comparable to conventional furfurylation researchgate.netmdpi.com. The copolymerization of this compound with lactic acid is also being explored, with studies indicating that formulations with higher this compound content tend to cure more rapidly mdpi.com.
Table 2: Examples of this compound Copolymerization
| Co-monomer/Prepolymer | Catalyst/Conditions | Resulting Copolymer Properties/Applications | Reference |
|---|---|---|---|
| Mimosa Tannin | Acidic environment | Versatile, durable, robust resin; improved resistance to fungi; hydrophobic surface; dimensional stability | researchgate.netmdpi.com |
| Acrylonitrile | Free radical reaction | Characterized by n.m.r., i.r. spectroscopy; distinct thermal degradation stages | kpi.ua |
| Maleic anhydride/polyhydric alcohol prepolymer | Heat (150-200°F) | High temperature, corrosion, and ablative resistant resins | google.com |
List of Compound Names:
this compound (FA)
Poly(this compound) (PFA)
2-furyl ethanol
Mimosa tannin
Acrylonitrile
Maleic anhydride
Ethylene (B1197577) glycol
Xylene diol
Polyoxyethylene glycol
Polyoxypropylene glycol
Hydroquinone
Resorcinol
p-toluenesulfonic acid (PTLS)
Hydrochloric acid
Sulfuric acid
Nitric acid
Phosphoric acid
Tartaric acid (TA)
Lactic acid (LA)
2,5-Bis(hydroxymethyl) furan
Levulinic acid
Angelica lactones
Difurfurylether (DFE)
Difurfurylmethane
2,2-(2-Furyl)propane
5-(hydroxymethyl)-2,2-bis(2-furyl)propane (HMFP)
5-hydroxymethylfurfural (B1680220) (HMF)
2-methoxy-4-methylphenol (B1669609)
2,6-dimethoxy-4-methylphenol (B1584894)
Chestnut tannin (THs)
Tungsten carbonyl
Molybdenum carbonyl
Pyrrolidine
Tungsten hexa carbonyl
Molybdenum hexa carbonyl
Amberlyst 15
Advanced Materials Derived from Furfuryl Alcohol
Carbon Materials and Nanocomposites
PFA-Derived Carbon Applications (e.g., Adsorbents, Catalysts, Electrodes)
Polyfurfuryl alcohol (PFA) is a promising precursor for producing activated carbons with tailored porous structures, suitable for various applications including adsorption, catalysis, and energy storage.
Adsorbents: PFA-derived activated carbons can exhibit high specific surface areas, ranging from 1070 to 2600 m²/g, with controlled micropore sizes between 0.6 and 1.6 nm researchgate.netiaea.org. These materials have demonstrated effectiveness in adsorbing volatile organic compounds (VOCs) researchgate.net. The performance of these carbons as adsorbents is significantly influenced by their pore size distribution, with materials possessing larger average pore sizes showing better accessibility and performance researchgate.netiaea.org.
Catalysts: Fe-doped porous activated carbons synthesized from PFA in deep eutectic solvents (DES) have been developed for catalytic applications, such as the degradation of dyes via Fenton-like reactions rsc.org. The PFA precursor contributes to the formation of highly porous structures, and its inherent thermal stability helps preserve these pores during the pyrolysis process, leading to materials with significant surface areas rsc.org.
Electrodes: PFA-derived activated carbons are extensively studied for their application in electric double-layer capacitors (EDLCs) and lithium-ion capacitors (LICs). These carbons can achieve high specific capacitances, with values reaching up to 157.5 F/g cambridge.org, and demonstrate excellent energy and power densities. For instance, specific electrode capacitances of 150 F/g have been reported, corresponding to energy densities of 32 Wh/kg and power densities of 38 kW/kg researchgate.netiaea.org. The bimodal porosity of these carbons facilitates good capacitance retention at high current densities and provides good electrochemical cycling stability, even up to 3.8 V for 5000 cycles cambridge.org. Furthermore, PFA serves as a precursor for hard carbons used in LICs, offering enhanced fast-charging capabilities compared to traditional graphite (B72142) anodes advanceseng.comresearchgate.net.
Table 1: Properties of PFA-Derived Activated Carbons for EDLCs
| Property | Value Range | Reference |
| BET Surface Area | 1070 - 2600 m²/g | researchgate.netiaea.org |
| Average Micropore Size | 0.6 - 1.6 nm | researchgate.netiaea.org |
| Specific Capacitance | Up to 157.5 F/g | cambridge.org |
| Energy Density | Up to 74.4 Wh/kg | cambridge.org |
| Power Density | Up to 38 kW/kg | researchgate.netiaea.org |
| Cycling Stability | ~90% retention over 5000 cycles (at 3.8V) | cambridge.org |
Carbon Fiber Precursors
While specific data on carbon fibers derived directly from FA/PFA is less detailed in the provided snippets, PFA's high carbon yield upon pyrolysis makes it an attractive precursor for various carbon materials. Its ability to form robust polymer networks and its use in composites suggest potential for applications in carbon fiber production, contributing to lightweight and high-strength materials. PFA is known for its high carbon yield, making it a suitable base for producing advanced carbon structures mdpi.com.
Bioplastics and Sustainable Materials
This compound and its polymer, PFA, are recognized for their bio-based origin and sustainability, positioning them as key materials in the development of environmentally friendly products mdpi.comchinimandi.comskyquestt.com.
Development of Bio-based Polymers and Composites
PFA, a thermosetting polymer synthesized from FA, is increasingly utilized in the creation of bio-based polymers and composites mdpi.comacs.orgdalinyebo.com. It can be combined with natural fibers like kenaf, flax, and hemp, or even with lignin (B12514952), to produce green composites with enhanced properties dalinyebo.commdpi.commdpi.comcore.ac.uknih.gov. The incorporation of PFA as a matrix or filler can significantly improve mechanical properties such as tensile strength, flexural modulus, and impact strength dalinyebo.commdpi.commdpi.comcore.ac.ukresearchgate.netacs.org. For example, PFA-reinforced flax fiber composites have shown improved modulus by up to 18% mdpi.com. PFA's inherent brittleness can be mitigated by incorporating fillers like montmorillonite (B579905) (MMT) or rubber, or by reinforcing the matrix with natural fibers core.ac.uk. Furthermore, FA treatment of natural fibers can enhance the moisture resistance and mechanical performance of the resulting composites mdpi.com. Blending PFA with lignin has also been shown to improve the biocomposite resin's strength and thermal stability dalinyebo.commdpi.com.
Table 2: PFA Composites - Mechanical Property Enhancements
| Composite Type | Property Enhancement | Improvement Range | Reference |
| PFA / Flax Fiber Composites (FA treated fiber) | Young's Modulus | Up to 18% | mdpi.com |
| PFA / Flax Fiber Composites (FA treated fiber) | Tensile Strength | ~30% degradation | mdpi.com |
| PFA / Flax Fiber Composites (FA treated fiber) | Moisture Resistance | Improved | mdpi.com |
| PFA / Kenaf Composites | Tensile Strength | Significant | mdpi.com |
| PFA / Kenaf Composites | Flexural Strength | Significant | mdpi.com |
| PFA / Kenaf Composites | Impact Strength | Significant | mdpi.com |
| PFA / Lignin Blends | Flexural Strength | Significant | mdpi.com |
| PFA / Lignin Blends | Elastic Modulus | Significant | mdpi.com |
| FA-ESO Modified Radiata Pine Wood | Ultimate Tensile Stress | Increased by 70% | acs.org |
| FA-ESO Modified Radiata Pine Wood | Impact Bending Strength | Increased by 10% | acs.org |
Biodegradable Packaging Materials
FA-based materials are being explored as potential components for biodegradable packaging, aligning with the growing demand for sustainable and environmentally friendly products atamanchemicals.com. PFA-based resins are considered eco-friendly due to their biodegradable nature, making them suitable for applications where reduced environmental impact is desired atamanchemicals.com.
Wood Modification through Furfurylation
Furfurylation, the process of modifying wood with polymerized this compound, offers significant improvements in wood properties, transforming low-durability wood species into materials with enhanced performance lbtu.lvrsc.orgresearchgate.netresearchgate.netwoodpreservation.catandfonline.comwoodj.org. This bio-based modification process leads to improved dimensional stability, reduced water absorption, and increased resistance to biological degradation, including fungi, termites, and marine borers lbtu.lvrsc.orgresearchgate.netresearchgate.netwoodpreservation.catandfonline.comwoodj.org. The FA polymerizes within the wood cell wall, effectively bulking the cell structure and creating a more stable material researchgate.net. Furfurylated wood is recognized as an environmentally benign alternative to traditional wood preservatives, and its leachate has been found to be non-toxic researchgate.netwoodpreservation.ca.
Table 3: Wood Furfurylation - Property Improvements
| Property | Improvement | Reference |
| Water Absorption | Reduced by ~80% | lbtu.lv |
| Swelling | Reduced by ~40% | lbtu.lv |
| Anti-Swelling Efficiency (ASE) | 56.7% to 82.7% (average 69%) | woodj.org |
| Dimensional Stability | Significantly improved | researchgate.netwoodj.org |
| Resistance to Decay/Fungi | Significantly improved | lbtu.lvresearchgate.netresearchgate.net |
| Resistance to Termites | Significantly improved | lbtu.lvresearchgate.netwoodpreservation.ca |
| Resistance to Marine Borers | Significantly improved | rsc.orgwoodpreservation.ca |
| Hardness | Increased | tandfonline.comdiva-portal.org |
| Weight Percentage Gain (WPG) | Up to 128 ± 3% mass increase | lbtu.lv |
The furfurylation process typically involves impregnating wood with an FA solution containing catalysts and buffering agents, followed by polymerization. Conventional full-cell pressure treating cycles are commonly employed for impregnation woodpreservation.ca. Various catalysts can be used, including zinc chloride, citric acid, formic acid, maleic anhydride (B1165640), tartaric acid, and deep eutectic solvent systems researchgate.netacs.orggoogle.comrsc.org. The choice of catalyst and its concentration can significantly influence the polymerization process and the final properties of the wood, with some catalysts promoting more intense polymerization or longer polymer chains researchgate.netdiva-portal.orgrsc.org.
The efficiency of furfurylation is often measured by the weight percentage gain (WPG) and the resulting property improvements. For instance, a mass increase of 128 ± 3% has been reported after modification lbtu.lv. Studies show that furfurylation can lead to substantial reductions in water absorption (around 80%) and swelling (around 40%) compared to untreated wood lbtu.lv. Anti-swelling efficiencies (ASE) typically range from 56.7% to 82.7% woodj.org. Process parameters such as impregnation time, press temperature, press time, and compression ratio also play a crucial role in optimizing the modification process and its outcomes diva-portal.org.
Compound List:
this compound (FA)
Polythis compound (PFA)
Titanium tetra-isopropoxide (TTIP)
Poly(vinyl pyrrolidone) (PVP)
Epoxidized soybean oil (ESO)
Lignin
Kenaf
Flax
Hemp
Sisal
Bagasse
Kaolinite
Urea
Formaldehyde
Phenol
Maleic anhydride
Citric acid
Oxalic acid
Tartaric acid
Formic acid
Zinc chloride
Copper chloride
Choline chloride
Effect on Wood Properties and Dimensional Stability
Furfurylation, the process of treating wood with this compound, is a well-established method for enhancing wood's physical, mechanical, and biological properties wikipedia.org. This modification process involves impregnating wood cell walls with this compound, which then polymerizes within the cell structure, creating a robust, cross-linked polymer diva-portal.org. This treatment leads to significant improvements in several key wood characteristics:
Mechanical Properties: The impregnation and polymerization of this compound within the wood structure lead to notable improvements in mechanical performance. Studies have shown increases in wood density, hardness, modulus of elasticity (MOE), and modulus of rupture (MOR) woodj.orgkyushu-u.ac.jp. For example, the MOE of pine wood increased from approximately 7727 MPa to 8009 MPa after treatment, and larch wood saw an increase from 8978 MPa to 9997 MPa kyushu-u.ac.jp. Hardness also increases significantly kyushu-u.ac.jp. However, high levels of furfurylation can sometimes lead to increased wood brittleness wikipedia.org.
Table 1: Impact of Furfurylation on Wood Properties
| Property | Untreated Wood (Control) | Furfurylated Wood | Improvement (%) | Citation |
| Anti-Swelling Efficiency | N/A | 56.7% - 82.7% | N/A | woodj.org |
| Equilibrium Moisture Content (EMC) | ~9.55% (Chinese Fir) | ~3.57% (Chinese Fir) | ~62.5% | tandfonline.com |
| Modulus of Elasticity (MOE) | ~7727 MPa (Pine) | ~8009 MPa (Pine) | ~4.9% | kyushu-u.ac.jp |
| Modulus of Elasticity (MOE) | ~8978 MPa (Larch) | ~9997 MPa (Larch) | ~14.2% | kyushu-u.ac.jp |
| Hardness | Lower | Higher | N/A | kyushu-u.ac.jp |
Moisture Content: Furfurylated wood exhibits a lower equilibrium moisture content compared to untreated wood, partly due to the polymer occupying spaces that would otherwise absorb water woodj.org.
Color: A characteristic effect of furfurylation is the darkening of wood color, often making it a viable substitute for tropical hardwoods in certain applications wikipedia.orgwoodj.org.
Specialty Chemical Applications
Beyond its role in wood modification, this compound is a key intermediate and precursor in a variety of specialty chemical applications. Its reactivity and ability to form various derivatives contribute to its widespread use across several industries.
Precursor for Pharmaceuticals
This compound serves as a valuable building block and intermediate in the synthesis of numerous pharmaceutical compounds atamanchemicals.comatamanchemicals.comatamankimya.comriverlandtrading.comchempoint.commarketresearch.comscispace.comcredenceresearch.combeilstein-journals.org. Its furan (B31954) ring structure is recognized as an important pharmacophore in drug discovery, with derivatives being utilized in the development of antimicrobial agents scispace.com. Specifically, it acts as a precursor for active pharmaceutical ingredients (APIs) and can be incorporated into drug delivery systems chempoint.com. Furthermore, this compound is a source material for producing tetrahydrothis compound (THFA), which finds application as a solvent in the pharmaceutical industry atamankimya.com. The synthesis of certain natural products and pharmaceutical drugs has also utilized this compound as a starting material beilstein-journals.org.
Agricultural Chemicals and Herbicides
In the agricultural sector, this compound functions as an intermediate for producing a range of agrochemicals, including herbicides and pesticides atamanchemicals.comatamanchemicals.comatamankimya.comriverlandtrading.comchempoint.commarketresearch.comscispace.comcredenceresearch.comorientchem.com. It can also act as an adjuvant in fungicides and herbicides, enhancing their efficacy chempoint.com. Research highlights its role as a biological pesticide derived from natural sources, capable of controlling crop diseases and pests, thereby improving crop yield and quality orientchem.com. Its broad-spectrum activity and low residue profile contribute to its utility in crop protection orientchem.com.
Rocket Propellants and Hypergolic Fuels
This compound has a notable history of use in rocketry, primarily as a fuel component in hypergolic propellant systems atamankimya.comdalinyebo.comwikipedia.orgmdpi.comtnjchem.comottokemi.com. Hypergolic propellants are characterized by their spontaneous ignition upon contact between the fuel and oxidizer, eliminating the need for external ignition systems atamankimya.comdalinyebo.comwikipedia.orgtnjchem.comottokemi.com.
Mixtures containing this compound have been employed in various historical and experimental rocket systems:
American Missiles: Mixtures of this compound and aniline (B41778) were utilized in American missiles such as the MGM-5 Corporal ballistic missile, as well as the WAC Corporal and Aerobee sounding rockets atamankimya.comdalinyebo.comwikipedia.orgwikipedia.org.
French Rocketry: A blend known as Furaline, composed of 41% this compound, 18% methanol (B129727), and 41% xylidine, was developed and used in France for experimental rocket engines and aircraft atamankimya.comwikipedia.orgrenewable-carbon.eu.
Modern Concepts: this compound continues to be explored in modern rocketry, with concept engines utilizing it as a fuel with oxidizers like white fuming nitric acid (WFNA) wikipedia.orgwikipedia.org. Its origin from plant-based materials also positions it as a "green" chemical in this context mdpi.comfortunejournals.com. The hypergolic reaction of this compound with fuming nitric acid has even been investigated for the synthesis of carbon materials and for processing rocket fuel waste mdpi.comfortunejournals.comnih.gov.
Table 2: this compound in Rocket Propellant Systems
| Propellant Combination | Application/Rocket Type | Notes | Citation |
| This compound + WFNA/RFNA | Hypergolic fuel | Spontaneous ignition, eliminates need for igniter. | atamankimya.comdalinyebo.comwikipedia.orgtnjchem.comottokemi.com |
| This compound + Aniline | MGM-5 Corporal, WAC Corporal, Aerobee sounding rockets | Used in various American missiles and sounding rockets. | atamankimya.comdalinyebo.comwikipedia.orgwikipedia.org |
| Furaline (FA, Methanol, Xylidine) | Experimental French rocket engines, missiles/rockets | Used in French experimental engines and Russian, American, French missiles. | atamankimya.comwikipedia.orgrenewable-carbon.eu |
| This compound + White Fuming Nitric Acid (WFNA) | Copenhagen Suborbitals SPECTRA Engine | Concept liquid rocket engine static tested. | wikipedia.orgwikipedia.org |
Compound Name List:
this compound (FA)
Furfural
Tetrahydrothis compound (THFA)
Furoic acid
5-Nitrothis compound
Furaline
Aniline
Methanol
Xylidine
Reaction Kinetics and Mechanisms in Furfuryl Alcohol Chemistry
Catalytic Hydrogenation Reaction Kinetics
The catalytic hydrogenation of furfuryl alcohol is a significant industrial process, primarily for the production of tetrahydrothis compound (THFA), a valuable green solvent. researchgate.netacs.org The kinetics of this reaction are influenced by various factors, including the type of catalyst, solvent, hydrogen pressure, and temperature. researchgate.net
The kinetics of the liquid-phase hydrogenation of this compound are often described using Langmuir-Hinshelwood (L-H) type models, which account for the adsorption of reactants onto the catalyst surface. researchgate.netacs.orgou.edu For instance, the hydrogenation of this compound to THFA over a 5% Ru/TiO2 catalyst was effectively modeled using a single-site Langmuir-Hinshelwood equation. researchgate.netacs.org This model suggests a molecular (nondissociative) adsorption of hydrogen and indicates that the surface reaction is the rate-controlling step, with some inhibition by the product, THFA. researchgate.netacs.org Similarly, a study on furfural (B47365) hydrogenation to this compound over Ir/TiO2 catalysts also found that the experimental data could be explained by a single-site L-H model where the surface reaction, following dissociative hydrogen adsorption, is the rate-determining step. scielo.org.co
Power-law models have also been utilized to analyze kinetic data in the hydrogenation of this compound. researchgate.netacs.org The choice of solvent can play a significant role, with alcohols like 2-propanol showing benefits due to the high solubility of hydrogen. researchgate.net
| Catalyst System | Kinetic Model | Rate-Controlling Mechanism | Reference |
| 5% Ru/TiO2 | Single-site Langmuir-Hinshelwood | Surface reaction with molecular hydrogen adsorption and product inhibition | researchgate.netacs.org |
| Ru/C | Langmuir-Hinshelwood | Surface reaction | acs.org |
| Cu/SiO2 | Langmuir-Hinshelwood | Surface reaction (via alkoxide or hydroxyalkyl intermediate) | ou.edu |
| Ir/TiO2 | Single-site Langmuir-Hinshelwood | Surface reaction with dissociative hydrogen adsorption | scielo.org.co |
| Raney Ni | Zero-Order Reaction | Not specified | scirp.org |
The activation energy (Ea) for the hydrogenation of this compound is a key parameter that depends heavily on the catalytic system employed. Experimental studies have reported a range of values. For the hydrogenation of this compound to THFA over a Raney nickel catalyst, the activation energy was calculated to be 27.7 kJ/mol. scirp.orgoalib.com A significantly higher activation energy of 77 kJ/mol was reported for the hydrogenation of this compound over a Ru/C catalyst. acs.org
In a study using a Cu/SiO2 catalyst, the activation energy for the conversion of this compound was found to be approximately 12.4 kcal/mol (about 51.9 kJ/mol). ou.edu The particle size of the catalyst can also influence the apparent activation energy. For the formation of this compound from furfural over platinum nanoparticles, the apparent activation energy was highest (107 kJ mol−1) for very small particles (1.5 nm) and decreased significantly as the particle size increased to 5 nm (12 kJ mol−1). researchgate.net
| Catalyst | Product(s) | Activation Energy (Ea) | Reference |
| Raney Ni | Tetrahydrothis compound | 27.7 kJ/mol | scirp.orgoalib.com |
| Ru/C | 2-Methylfuran (B129897) / 2-Methyltetrahydrofuran | 77 kJ/mol | acs.org |
| Cu/SiO2 | 2-Methylfuran | 12.4 kcal/mol (~51.9 kJ/mol) | ou.edu |
| Pt Nanoparticles (1.5 nm) | This compound (from Furfural) | 107 kJ/mol | researchgate.net |
| Pt Nanoparticles (5 nm) | This compound (from Furfural) | 12 kJ/mol | researchgate.net |
Diels-Alder Reactions Involving this compound
This compound, containing a furan (B31954) ring, can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.comnih.gov This reaction is of growing interest, particularly in materials science, due to its potential for creating thermoreversible crosslinks in polymers. mdpi.comnih.govresearchgate.net The reaction typically produces two diastereoisomers, the endo and exo adducts, with the proportion depending on reaction conditions like temperature and solvent. nih.gov
Detailed thermodynamic and kinetic studies of the Diels-Alder reaction between this compound and dienophiles like N-hydroxymaleimides have been conducted. mdpi.comnih.govdntb.gov.ua These studies determine crucial parameters such as rate constants, activation energy, and the enthalpy and entropy of formation. mdpi.comnih.gov For the reaction between this compound and an N-hydroxymaleimide (FAL–NHM), the transition from a kinetically controlled reaction to a thermodynamically controlled one can be observed across different temperatures. mdpi.comnih.gov
Using 1H NMR and UV-Vis spectroscopy, researchers have determined the kinetic and thermodynamic constants for such reactions. mdpi.com The activation energy for the forward reaction (cycloaddition) is lower than that for the reverse reaction (retro-Diels-Alder). nih.gov For the FAL-NHM system, the forward activation energy was found to be 43 ± 7 kJ/mol, while the reverse reaction had an activation energy of 90 ± 10 kJ/mol. nih.gov
| Parameter | Value | Reaction | Reference |
| Forward Activation Energy (Ea) | 43 ± 7 kJ/mol | This compound + N-hydroxymaleimide | nih.gov |
| Reverse Activation Energy (Ea) | 90 ± 10 kJ/mol | This compound + N-hydroxymaleimide | nih.gov |
A key feature of the furan-maleimide Diels-Alder reaction is its reversibility. mdpi.comnih.govresearchgate.net The low thermodynamic stability of the furan ring facilitates the retro-Diels-Alder (rDA) reaction at elevated temperatures. nih.gov This reversibility allows for the creation of thermoresponsive or self-healing materials. mdpi.com When heated, the covalent crosslinks formed by the Diels-Alder adducts can break, causing the material to soften or de-gel; upon cooling, the forward reaction can occur again to reform the crosslinks. acs.org
The transition between the kinetically favored endo adduct and the thermodynamically favored exo adduct occurs through the retro-Diels-Alder reaction. nih.gov The differing stability and rates of decomposition for the endo and exo isomers are critical considerations for the design of thermoreversible materials intended for cyclical applications. nih.gov Overcoming the reversibility can be desirable in certain synthetic applications, and strategies such as conducting the reaction under solvent-free conditions to induce a liquid-to-solid phase transition have been explored to achieve high conversion and diastereoselectivity. mdpi.com
Oxidation Reactions of this compound
The oxidation of this compound can yield various valuable chemicals, including furfural and furoic acids. mdpi.comresearchgate.net The reaction pathway and product selectivity are highly dependent on the oxidant and the catalyst used. For instance, the aerobic oxidation of this compound can be part of a larger reaction scheme, such as the oxidative condensation with other alcohols to produce fuel precursors. mdpi.com In one such process, this compound generated in situ is oxidized to furfural, which then undergoes further condensation. mdpi.com
Manganese-pincer catalysts have been shown to efficiently catalyze the direct oxidation of furfuryl alcohols to their corresponding furoic acids in the presence of a base like potassium hydroxide (B78521). researchgate.net A proposed mechanism for this transformation involves the dehydrogenation of the alcohol. researchgate.net The reaction kinetics of this compound with singlet oxygen (1O2) in aqueous solutions have also been investigated. rsc.org This reaction shows a relatively small dependence on temperature and no dependence on pH, though the rate constant slightly increases in high salt concentrations. rsc.org The widely used rate constant value of 1.2 × 10^8 M−1 s−1 is likely an overestimation, with a value of 1.00 × 10^8 M−1 s−1 at 22 °C in low ionic strength solutions being recommended. rsc.org
Formation of Furfural and 2-Furoic Acid
The oxidation of this compound is a key transformation that yields valuable chemical intermediates, primarily furfural and its subsequent oxidation product, 2-furoic acid. This process involves the sequential oxidation of the alcohol group to an aldehyde, and then to a carboxylic acid.
The reaction mechanism for the catalytic conversion of this compound to 2-furoic acid generally proceeds through a dehydrogenation step to form the aldehyde intermediate, furfural. rsc.org In the presence of a catalyst and a base, such as potassium hydroxide, the furfural intermediate can then undergo a nucleophilic addition reaction with a hydroxide ion. rsc.orgrsc.org This is followed by another dehydrogenation step to yield the final carboxylic acid product. rsc.orgrsc.org Various catalysts, including those based on manganese and ruthenium, have been shown to facilitate this transformation. rsc.orgresearchgate.net While the industrial production of 2-furoic acid often utilizes the Cannizzaro reaction with furfural, direct oxidation from this compound is an alternative pathway. wikipedia.org Biocatalytic routes using microorganisms like Nocardia corallina have demonstrated high conversion yields from this compound (98%) to 2-furoic acid. wikipedia.org
Control experiments have shown that under certain conditions, the dehydrogenation of this compound can yield furfural as the main product. rsc.org The presence of oxygen can also promote the oxidation of this compound back to furfural in certain reaction systems. mdpi.com
Aqueous Singlet Oxygen Reaction Kinetics
This compound is widely utilized as a molecular probe for quantifying singlet oxygen (¹O₂) in aqueous environments due to its high reactivity with this short-lived oxidant. mdpi.com The kinetics of this reaction have been studied extensively to provide a reliable basis for its use as a probe.
The bimolecular reaction rate constant (krxn,FFA) between this compound and singlet oxygen is a critical parameter. A critical review of existing literature has led to a recommended value of 1.00 × 10⁸ M⁻¹ s⁻¹ for this constant in low ionic strength aqueous solutions (freshwater) at 22 °C. rsc.org This value is considered more accurate than a previously used, likely overestimated, value of 1.2 × 10⁸ M⁻¹ s⁻¹. rsc.orgrsc.org
Research into the effects of various environmental parameters on the reaction rate has revealed several key findings:
Temperature: The reaction rate constant exhibits a relatively small dependence on temperature. rsc.orgacs.org
pH: The reaction kinetics show no dependence on the pH of the solution. rsc.orgacs.org
Salt Content: The presence of high concentrations of salt can lead to a small increase in the reaction rate. For instance, in a 1 M NaCl solution, the rate constant increases by approximately 19%. rsc.orgacs.org
These findings were established using methods such as steady-state photolysis and time-resolved singlet oxygen phosphorescence, with the latter providing more precise and reproducible data. rsc.orgacs.org
| Parameter | Condition | Effect on Rate Constant (krxn,FFA) | Recommended Value (22 °C, Freshwater) |
|---|---|---|---|
| Temperature | Variable | Small dependence | 1.00 × 10⁸ M⁻¹ s⁻¹ |
| pH | Variable | No dependence | |
| Salt Content | 1 M NaCl | ~19% increase |
Other Reaction Pathways and By-product Formation
Beyond oxidation and reaction with singlet oxygen, this compound can undergo several other significant reactions, leading to a variety of products and by-products. These pathways include ring-opening, hydrogenolysis of carbon-oxygen bonds, and decarbonylation processes, often influenced by catalysts and reaction conditions.
Ring Opening Reactions
The furan ring in this compound is susceptible to cleavage, particularly under acidic conditions during polymerization. This ring-opening is a significant side reaction that alters the final polymer structure by introducing carbonyl-containing moieties into the polymer backbone. bohrium.com The cleavage of the furan ring can result in the formation of compounds such as levulinic acid or its related esters. bohrium.com
Structural analysis of poly(this compound) has confirmed the presence of these opened structures. Depending on the polymerization conditions, such as the type of acid initiator and the water content, different types of carbonyl groups are formed. bohrium.com For example, the absence of additional water during polymerization tends to favor the formation of ester moieties, while other conditions can lead to 1,4-diketone structures. bohrium.com The presence of water can influence the conjugation of the C-O bond in the furan ring, weakening it and facilitating the ring-opening process. ul.ie
Hydrogenolysis of C-O Bonds
The catalytic hydrogenolysis of C-O bonds in this compound is a promising route for producing valuable chemicals, particularly pentanediols. This process involves the cleavage of a carbon-oxygen bond with the addition of hydrogen. The reaction can be directed towards different products by carefully selecting catalysts and reaction conditions.
Using supported ruthenium catalysts, the aqueous phase hydrogenolysis of this compound can yield both 1,2-pentanediol (1,2-PeD) and tetrahydrothis compound (THFA). The selectivity of this reaction is strongly influenced by temperature. Lower temperatures favor the hydrogenation of the furan ring to produce THFA, as the hydrogenolysis of the C-O bond is enhanced at higher temperatures. researchgate.net However, at excessively high temperatures, side reactions increase, leading to a decrease in the selectivity for 1,2-PeD. researchgate.net Another key pathway is the selective hydrogenolysis of this compound to 1,5-pentanediol (1,5-PeD), which can be achieved with catalysts like Co/CeO₂, where the synergy between metallic cobalt sites and oxygen vacancies on the ceria support is crucial for efficient conversion. researchgate.net The reaction rate for this conversion shows a first-order dependence on both hydrogen pressure and this compound concentration, with an apparent activation energy of 76 kJ mol⁻¹. researchgate.net
| Temperature (°C) | 1,2-Pentanediol Selectivity (%) | Tetrahydrothis compound Selectivity (%) |
|---|---|---|
| 130 | 12 | 74 |
| 150 | 17 | 70 |
| 170 | 17 | 52 |
| 190 | 4 | 9 |
Decarbonylation Processes
Decarbonylation is a reaction pathway observed for this compound on certain metal surfaces, such as platinum (Pt(111)). This process typically occurs subsequent to an initial dehydrogenation step. This compound first dehydrogenates to form furfural. wikipedia.org The resulting furfural intermediate then undergoes decarbonylation, which involves the loss of a carbon monoxide (CO) molecule. wikipedia.org This reaction leads to the formation of furan and carbon monoxide, along with other products like propylene and hydrogen. wikipedia.org While furfural is the key intermediate for decarbonylation, it can also participate in other parallel reactions, such as deoxygenation to produce methylfuran. wikipedia.org
Analytical and Characterization Techniques in Furfuryl Alcohol Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental for identifying and confirming the molecular structure of furfuryl alcohol by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals corresponding to its different proton environments. Typical chemical shifts observed in CDCl₃ include signals around δ 7.37 ppm (furan ring proton H-3), δ 6.31 ppm (furan ring proton H-4), δ 6.26 ppm (furan ring proton H-5), and a characteristic signal for the methylene (B1212753) protons (-CH₂OH) at δ 4.54 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, often around δ 2.70 ppm, though its position can vary depending on concentration, solvent, and temperature chemicalbook.comnih.gov. Detailed analysis of coupling constants, such as J(A,B)=1.8 Hz and J(B,C)=3.2 Hz, aids in confirming the connectivity of the furan (B31954) ring protons chemicalbook.com. NMR is also crucial for characterizing oligomers and polymers of this compound, with specific shift parameter schemes developed for assigning signals in complex structures capes.gov.br.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound typically exhibits signals for the furan ring carbons and the methylene carbon. Observed chemical shifts include approximately δ 154.2 ppm (C-2, attached to oxygen and methylene), δ 110.4 ppm (C-3), δ 107.7 ppm (C-4), and δ 56.9 ppm (methylene carbon) nih.govchemicalbook.com. These assignments are vital for understanding the structure of this compound and its derivatives researchgate.net.
Table 6.1.1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Assignment (Proton) | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |
| ¹H | H-3 | 7.37 | J(A,B)=1.8, J(A,C)=0.9 | chemicalbook.com |
| ¹H | H-4 | 6.31 | J(B,C)=3.2 | chemicalbook.com |
| ¹H | H-5 | 6.26 | chemicalbook.com | |
| ¹H | -CH₂OH | 4.54 | chemicalbook.com | |
| ¹H | -OH | 2.70 | chemicalbook.com | |
| ¹³C | C-2 | 154.2 | nih.gov | |
| ¹³C | C-3 | 110.4 | nih.gov | |
| ¹³C | C-4 | 107.7 | nih.gov | |
| ¹³C | -CH₂OH | 57.0 | nih.gov |
Note: ¹H NMR shifts are typically reported in CDCl₃ unless otherwise specified. Assignments A, B, C, D, E in reference chemicalbook.com correspond to H-3, H-4, H-5, -CH₂OH, and -OH respectively.
Infrared (IR) Spectroscopy (FT-IR, ATR-IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance FT-IR (ATR-FTIR), is widely used to identify functional groups present in this compound by detecting the absorption of IR radiation at specific vibrational frequencies.
Characteristic absorption bands for this compound include:
A broad band in the region of 3200–3594 cm⁻¹ attributed to the O-H stretching vibration of the hydroxyl group researchgate.netresearchgate.netmdpi.comresearchgate.nettandfonline.com. This band can be shifted and broadened due to hydrogen bonding researchgate.net.
C-H stretching vibrations from the aromatic furan ring typically appear around 3125 cm⁻¹ and 3019 cm⁻¹, while aliphatic C-H stretching from the methylene group is observed near 2922 cm⁻¹ and 2874 cm⁻¹ researchgate.netmdpi.comresearchgate.net.
The furan ring itself shows characteristic C=C stretching vibrations in the range of 1611–1504 cm⁻¹ researchgate.netresearchgate.netresearchgate.net, along with ring bending vibrations around 1562 and 1506 cm⁻¹ researchgate.net.
The C-O stretching vibration of the alcohol group (methylol group) is typically found around 1006–1141 cm⁻¹ researchgate.netmdpi.comresearchgate.net.
Bands associated with C-H bending and ring bending modes of the furan nucleus are also observed, for example, at 790 cm⁻¹ (2,5-disubstitution) and 733 cm⁻¹ researchgate.netresearchgate.net.
FTIR spectroscopy is also instrumental in studying the polymerization of this compound, revealing changes in functional groups and the formation of new bonds, such as carbonyl groups (around 1690-1706 cm⁻¹) or Diels-Alder adducts, depending on reaction conditions sci-hub.seunipd.itmdpi.com.
Table 6.1.2: Characteristic FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Assignment | Reference |
| 3200–3594 | O-H stretching | Hydroxyl group (alcohol) | researchgate.netresearchgate.netmdpi.comresearchgate.nettandfonline.com |
| 3125, 3019 | C-H stretching | Aromatic furan ring | researchgate.netresearchgate.net |
| 2922, 2874 | C-H stretching | Aliphatic methylene group (-CH₂OH) | researchgate.netmdpi.com |
| 1611, 1504–1562 | C=C stretching / Ring vibrations | Furan ring | researchgate.netresearchgate.netresearchgate.net |
| 1670, 1690 | C=O stretching | Carbonyl group (in derivatives or polymers) | researchgate.netsci-hub.semdpi.com |
| 1141, 1006–1078 | C-O stretching | Methylol group / Furan ring | researchgate.netmdpi.comresearchgate.net |
| 815, 790 | C-H out-of-plane bending / Ring bending | Furan ring (substitution patterns) | researchgate.netresearchgate.netresearchgate.net |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which is related to electronic transitions within the molecule. This compound exhibits characteristic absorption in the UV region.
This compound absorbs light at wavelengths greater than 290 nm nih.gov. Studies have identified a specific UV absorption peak for this compound around 270 nm researchgate.net. This property is utilized in chromatographic detection methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify this compound sigmaaldrich.comsielc.comsigmaaldrich.com. UV-Vis spectroscopy can also be employed to study the photochemistry and electronic properties of this compound and its derivatives acs.orgresearchgate.net.
Table 6.1.3: UV-Vis Absorption Maxima of this compound
| Wavelength (nm) | Description | Reference |
| > 290 | Absorption onset | nih.gov |
| 270 | Characteristic absorption peak | researchgate.net |
Raman Spectroscopy
Raman spectroscopy, a complementary vibrational spectroscopy technique to IR, provides information about molecular vibrations by detecting inelastic scattering of light.
The Raman spectrum of this compound features several characteristic peaks. Prominent among these are the C=C stretching vibrations of the furan ring, observed around 1597 cm⁻¹ and 1504 cm⁻¹ researchgate.net. Other significant bands include C-H stretching vibrations of the furan ring (e.g., 3147, 3118 cm⁻¹), C-H stretching of the methylol group (e.g., 2930, 2877 cm⁻¹), and C-O stretching vibrations associated with the hydroxymethyl group (around 1000 cm⁻¹) and the furan ring (around 1146 cm⁻¹) researchgate.net. Raman spectroscopy is particularly useful for studying the polymerization of this compound, where resonance Raman techniques can selectively probe conjugated segments and structural changes unipd.itmdpi.com.
Table 6.1.4: Characteristic Raman Shifts of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1597, 1504 | C=C stretching | researchgate.net |
| 3147, 3118 | C-H stretching | Furan ring |
| 2930, 2877 | C-H stretching | Methylol group |
| 1458 | C-H scissoring | Methylol group |
| 1000, 1146 | C-O stretching | Hydroxymethyl group / Furan ring |
| 812, 728 | C-H out-of-plane deformation | Furan ring |
Chromatographic Techniques for Product Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related compounds in complex mixtures, often used for purity assessment and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds like this compound.
GC-MS can effectively separate this compound from other components in a sample. For instance, in the analysis of reaction mixtures, this compound has been observed at specific retention times depending on the GC column and conditions used researchgate.netcore.ac.ukmdpi.com. The mass spectrum provides a unique fragmentation pattern that aids in its identification. Key fragments for this compound include the molecular ion (m/z 98) and characteristic fragment ions resulting from the loss of the hydroxyl group or cleavage of the furan ring mdpi.comnih.gov. GC-MS is also employed for determining this compound in food matrices and environmental samples, with methods often involving extraction techniques like solid-phase microextraction (SPME) or headspace sampling sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov. Method validation parameters, such as recovery rates (e.g., 76–117%) and limits of quantification (e.g., 0.003–0.675 ng/g), are critical for ensuring reliable analysis nih.gov.
Table 6.2.1: GC-MS Parameters for this compound Analysis
| Technique | Column Type | Key Fragmentation Ions (m/z) | Retention Time (min) | Notes | Reference |
| GC-MS | HP-5MS | 98, 43 | ~9.5 (for furan derivatives) | Used for furan derivatives; general identification | nih.gov |
| GC-MS | Not specified | 98, 43 | ~10.54 (for Ethyl Levulinate) | Identification of Ethyl Levulinate product | mdpi.com |
| GC-MS | Not specified | Characteristic pattern | Varies | Identification in reaction products | nih.gov |
| GC-FID/MS | Not specified | Not specified | ~1.8 | Analysis in foundry resins | researchgate.netcore.ac.uk |
| Headspace GC-MS | Not specified | Not specified | Not specified | Analysis in food matrices, LOQ ~0.5 mg/kg | researchgate.net |
Thermal Analysis Methods
Thermal analysis techniques provide critical insights into the thermal stability, degradation pathways, and phase transitions of this compound and its polymeric forms.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining thermal stability, decomposition temperatures, and the presence of volatile components or residual moisture. For this compound-based materials, TGA helps in understanding their behavior under elevated temperatures, which is vital for applications involving heat exposure.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound and its Polymers
| Sample Description | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Residual Mass (%) at 900°C | Source |
| Neat Polythis compound (PFA) | ~200 | ~450 | Varies | mdpi.comnih.gov |
| PFA-II (Higher MW) | ~216 | N/A | Varies | preprints.org |
| PFA/Tannin Polymer | Up to 580 | N/A | Higher than neat PFA | mdpi.comcirad.fr |
| Wood-PFA Laminate | ~200 | ~375 | Increased vs. untreated wood | nih.gov |
| PFA/Cellulose (B213188) Nanocrystals (40% H2SO4) | Lower than neat PFA | N/A | Varies | mdpi.com |
Note: Specific values for onset and peak decomposition temperatures, as well as residual mass, can vary significantly based on the exact composition, processing conditions, and heating rates used in the TGA experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to identify phase transitions, such as melting, crystallization, glass transitions, and to study polymerization and curing reactions by detecting exothermic or endothermic events.
In the context of this compound, DSC is frequently employed to monitor its polymerization process. The acid-catalyzed polymerization of FA is typically an exothermic reaction, often manifesting as one or more exothermic peaks in the DSC thermogram. psu.edumdpi.comncsu.edunih.govnih.gov The specific temperature and shape of these peaks are influenced by factors such as the catalyst type and concentration, presence of solvents, and reaction time. For instance, the polymerization of FA in wood veneer using maleic anhydride (B1165640) (MA) as an initiator can exhibit distinct exothermic peaks, with the main polymerization peak often observed around 120-155°C, depending on dilution and MA content. ncsu.eduresearchgate.net The presence of protic polar solvents like isopropyl alcohol (IPA) can disrupt the polymerization, leading to initiation at higher temperatures and a higher activation energy, while water can facilitate initiation at lower temperatures. nih.gov DSC can also detect endothermic events, such as the evaporation of residual solvents or water, which can occur around 120-150°C. mdpi.compreprints.org Furthermore, the retro-Diels-Alder reaction in certain furfuryl-containing networks can be identified by an endothermic peak, typically around 120°C. mdpi.com DSC data can also be utilized for kinetic analysis of the polymerization process. psu.edunih.gov
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Polymerization
| Sample Description | Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) | Source |
| FA polymerization with 10% MA (no ethanol) | Polymerization Exotherm | ~100 | ~122 | Varies | researchgate.net |
| FA (50 vol% in ethanol) + 10% MA | Polymerization Exotherm | ~100 | ~155 (main) | Varies | ncsu.eduresearchgate.net |
| FA (50 vol% in ethanol) + 10% MA | Polymerization Exotherm | ~100 | ~122 (shoulder) | Varies | ncsu.eduresearchgate.net |
| FA polymerization with MA (various conditions) | Polymerization Exotherm | Varies | 120-155 | 593-709 | psu.eduncsu.edu |
| Furfuryl-Maleimide System | Retro-Diels-Alder | N/A | ~120 | Endothermic | mdpi.com |
| This compound/Unsaturated Polyester Blend (uncured) | Water Evaporation | N/A | 120-150 | Endothermic | mdpi.com |
Note: Enthalpy values are highly dependent on sample mass and specific reaction conditions.
Glass Transition Temperature (Tg) Measurements
The glass transition temperature (Tg) is a fundamental property of amorphous polymers, representing the temperature range where the polymer transitions from a hard, glassy state to a softer, rubbery state. This transition is associated with increased molecular mobility. Tg is typically measured using techniques like DSC or Dynamic Mechanical Analysis (DMA).
For polythis compound (PFA), Tg values reported in the literature show variability depending on the synthesis method, molecular weight, and cross-linking density. Some studies report a Tg for PFA around 103°C (376 K). researchgate.netlammps.org Other research indicates a broader range for PFA Tg, from 70°C to 130°C, influenced by cross-linking conditions. researchgate.net Investigations into different PFA synthesis routes have identified distinct Tg values, with one type (PFA-I) showing Tg values between -5°C and -11.9°C, and another (PFA-II) exhibiting Tg values between 0°C and 5.8°C. preprints.orgpreprints.orgpreprints.org It is suggested that higher molecular weight PFA may exhibit higher Tg values due to increased intermolecular forces and chain entanglements. preprints.orgpreprints.orgpreprints.org The presence of branching in the PFA backbone can also contribute to increased backbone rigidity and a higher Tg. lammps.org
Table 3: Glass Transition Temperatures (Tg) of Polythis compound (PFA)
| Sample Description | Tg (°C) | Measurement Method | Source |
| Polythis compound (PFA) | ~103 | DSC/DMA | researchgate.netlammps.org |
| Polythis compound (PFA) | 70 - 130 | DSC/DMA | researchgate.net |
| PFA-I | -5 to -11.9 | DSC | preprints.orgpreprints.orgpreprints.org |
| PFA-II | 0 to 5.8 | DSC | preprints.orgpreprints.orgpreprints.org |
Microscopic and Morphological Characterization
Microscopic techniques are essential for visualizing the surface topography, microstructure, and morphology of this compound-based materials, providing direct evidence of their physical structure and how it relates to their properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution, magnified images of a sample's surface by scanning it with a focused beam of electrons. It is invaluable for observing the morphology, texture, and structural features of materials, including the distribution of components in composites or the cell structure of foams.
SEM analysis of polythis compound (PFA) and its composites reveals diverse morphological characteristics. For PFA-based films and blends, SEM micrographs can display varying surface textures, ranging from rough with clefts and ridges to smoother and more compacted surfaces, depending on the synthesis method. preprints.org In PFA-based foams, SEM can show uniform cell structures, though small open pores may also be present. techscience.cn When PFA is used in wood modification, SEM images of treated wood reveal how the polymer infiltrates and fills the wood cell walls, creating an intimate contact between the polymer and the wood substrate. ncsu.edu Furthermore, SEM is used to examine the morphology of carbon materials derived from PFA at high temperatures, which can exhibit heterogeneous distributions of pores. capes.gov.br The morphology of PFA nanospheres synthesized via hydrothermal methods can also be controlled by adjusting the ratio of PFA to a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP), leading to different particle sizes and shapes. ias.ac.in
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that maps surface topography by raster-scanning a sharp tip across the sample surface. It provides detailed information about surface roughness, feature dimensions, and nanoscale morphology at resolutions typically in the nanometer range.
AFM is frequently used to characterize the surface topography of thin films and blends containing this compound. For example, studies on poly(this compound)-polycaprolactone (PFA-PCL) blends have utilized AFM to assess surface roughness. PCL films have shown a surface roughness of approximately 50.59 ± 6.73 nm, while PFA/PCL blends (50/50) exhibited a slightly higher roughness of around 59.32 ± 15.38 nm. mdpi.comnih.gov AFM can also reveal nanoscale features and particle aggregates on surfaces, as observed in plasma polymer coatings derived from furfuryl methacrylate. aip.org In the context of carbon materials derived from PFA, AFM can further elucidate the porous structures formed at high temperatures. capes.gov.br
Table 4: Atomic Force Microscopy (AFM) Surface Roughness Data
| Sample Description | Parameter (e.g., Roughness) | Value (nm) | Source |
| Polycaprolactone (PCL) film | Surface Roughness | 50.59 ± 6.73 | mdpi.comnih.gov |
| PCL/PFA Blend (50/50) | Surface Roughness | 59.32 ± 15.38 | mdpi.comnih.gov |
| PFA/MCM-41 Composite | Surface Morphology | Varies with PFA ratio | ua.es |
List of Compounds Mentioned:
this compound (FA)
Polythis compound (PFA)
Polycaprolactone (PCL)
Cellulose Nanocrystals (CNCs)
Tannic acid (TA)
Soybean protein isolate (SPI)
Casein (CA)
Maleic anhydride (MA)
Isopropyl alcohol (IPA)
Silica (B1680970) (SiO2)
Graphene
Lactic acid (LA) / Polylactic acid (PLA)
Environmental and Occupational Health Research
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of furfuryl alcohol are critical aspects of its ecological profile. Research indicates that this compound is generally considered biodegradable, with a low potential for bioaccumulation.
The environmental presence of this compound can be influenced by microbial processes involving its precursor, furfural (B47365). While the microbial degradation of this compound itself is documented, the conversion of furfural to this compound by microorganisms is also an area of study.
This compound is classified as readily biodegradable in water, with studies showing significant degradation rates, such as 75-79% in 2 weeks and 97% in 5 days in aerobic screening tests with activated sludge inoculum nih.gov. It has also been observed to be 75% biodegradable in 14 days sdfine.com. This inherent biodegradability suggests that this compound is unlikely to persist long-term in environments with active microbial populations.
Regarding the microbial conversion of furfural to this compound, research has explored this pathway, though it is considered relatively understudied and not widely applied industrially iarc.fr. Specific bacterial consortia, including species from the genera Bacillus and Microbacterium, have been investigated for their ability to degrade furfural, with some studies noting the bio-catalytic reduction of furfural to this compound using strains like Bacillus coagulans sdewes.orgsrce.hr. Furfural itself is a product of Maillard reactions and can be formed during the thermal processing of food and beverages iarc.fr.
Occupational Exposure and Health Risk Assessment
Occupational exposure to this compound is a significant concern in industries where it is manufactured or used, such as in foundry operations, chemical manufacturing, and the production of resins and coatings.
The primary routes through which workers can be exposed to this compound in the workplace are inhalation of vapors and direct contact with the liquid, leading to dermal absorption cdc.govfuran.cominchem.org. Skin contact can result in irritation and the potential for systemic absorption, as this compound is known to penetrate the skin cdc.govfuran.cominchem.orgnih.govnih.gov. Inhalation of vapors can lead to respiratory irritation and, at higher concentrations, systemic effects.
To manage occupational exposure, air monitoring is essential. Various methods exist for sampling and analyzing airborne this compound, including the use of pumps drawing air through activated charcoal tubes cdc.govcdc.gov or specialized detection tubes glsciencesinc.com.
Occupational Exposure Limits (OELs) have been established by regulatory bodies to protect workers:
| Organization | Limit Type | Concentration (ppm) | Concentration (mg/m³) | Notes |
| OSHA | TWA | 50 | 200 | 8-hour workshift |
| NIOSH | TWA | 10 | 40 | 10-hour workshift |
| NIOSH | STEL | 15 | 60 | 15-minute period |
| ACGIH | TWA | 10 | 40 | 8-hour workshift |
| ACGIH | STEL | 15 | 60 | 15-minute period |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. cdc.govchempoint.comegle.state.mi.uscdc.gov
Workplace monitoring has identified varying concentrations. For instance, in foundry operations, measured concentrations have ranged from 4.6 ppm to levels as high as 40-54 mg/m³ (approximately 10-13.5 ppm) during core-making processes iarc.fr. In other industrial settings, concentrations have been reported to be below 0.4 mg/m³ in manufacturing plants iarc.fr.
Exposure to this compound can result in a range of health effects, impacting the skin, eyes, respiratory system, and potentially the central nervous system.
Acute Effects : Contact can cause severe irritation and burns to the skin and eyes, potentially leading to eye damage furan.comnj.govaxxence.de. Inhalation of vapors can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath furan.comnj.govcdc.gov. Higher exposure levels may affect the central nervous system, leading to symptoms such as headache, dizziness, and nausea nj.govcdc.govnoaa.gov. Severe eye irritation and lacrimation have been reported at concentrations around 16 ppm dnacih.comcdc.gov.
Chronic Effects : Prolonged or repeated skin contact can cause dryness, redness, and dermatitis inchem.orgnj.gov. Chronic inhalation exposure may lead to respiratory irritation and potentially bronchitis inchem.orgnj.gov. There is evidence suggesting this compound may cause damage to organs such as the respiratory system (specifically the nasal tissues), central nervous system, kidneys, and liver through prolonged or repeated exposure furan.cominchem.orgillovosugarafrica.com.
Carcinogenicity : this compound is classified by various agencies as a potential carcinogen. The U.S. Environmental Protection Agency (EPA) considers it "likely to be carcinogenic to humans," the International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans"), and the European Chemicals Agency (ECHA) lists it as "suspected of causing cancer" illovosugarafrica.comcanada.casigmaaldrich.comcdhfinechemical.com.
This compound is considered a moderate to high hazard material, with risks associated with occupational exposure being managed through a combination of engineering controls, safe work practices, and personal protective equipment ashland.com. The established OELs are designed to protect workers from acute irritation and potential systemic effects, including CNS depression and respiratory issues cdc.gov.
The risk characterization emphasizes the need to control exposure to prevent irritation of the skin, eyes, and respiratory tract, as well as to mitigate risks associated with its reactivity, particularly its violent polymerization with strong acids cdc.gov. Given the evidence of potential carcinogenicity and organ toxicity from repeated exposure, maintaining airborne concentrations well below established limits and minimizing skin contact are critical for safeguarding worker health furan.cominchem.orgillovosugarafrica.comcanada.ca. Ongoing research and epidemiological studies are important for a comprehensive understanding of long-term occupational health effects cdc.gov.
Biotransformation and Metabolism in Biological Systems
This compound undergoes a series of metabolic transformations within biological systems, primarily aimed at detoxification and excretion. These processes involve enzymatic oxidation and conjugation, leading to the formation of various metabolites.
Major Metabolic Pathways (Oxidation to Furoic Acid, Glycine (B1666218) Conjugation)
The primary metabolic route for this compound involves its oxidation to furfural, which is subsequently oxidized to 2-furoic acid inchem.orgiarc.froup.comnih.govegle.state.mi.usoup.comeuropa.euinchem.orgnih.govpnas.orgpnas.orgwikipedia.orgresearchgate.netstanford.edu. This sequential oxidation is facilitated by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase iarc.frnih.govresearchgate.netmdpi.com.
Following its formation, 2-furoic acid is processed through two main detoxification pathways. In the first, 2-furoic acid is converted into a coenzyme A (CoA) thioester, which is then directly conjugated with glycine to form furoylglycine. This conjugate is primarily excreted in the urine inchem.orgiarc.froup.comnih.govegle.state.mi.usoup.comeuropa.eu. The second major pathway involves the condensation of the furoic acid CoA thioester with acetyl CoA, leading to the formation of the CoA thioester of 2-furanacrylic acid. This intermediate is also conjugated with glycine, resulting in the excretion of 2-furanacryloylglycine (also known as 2-furanacryluric acid) in the urine inchem.orgiarc.froup.comnih.govegle.state.mi.usoup.comeuropa.eu. Studies in rodents indicate that the majority of administered this compound is recovered in the urine as these glycine conjugates, with furoylglycine being the most abundant metabolite oup.comnih.govegle.state.mi.usoup.com. Human studies also identify furoylglycine as the predominant urinary metabolite iarc.frnih.gov.
Table 1: Major Metabolic Pathways of this compound
| Parent Compound | Primary Metabolic Step(s) | Intermediate(s) | Major Metabolite(s) | Excretion Route |
| This compound | Oxidation to Furfural, then to 2-Furoic Acid | Furfural, 2-Furoic Acid, Furoic Acid-CoA | Furoylglycine | Urine |
| Condensation with Acetyl CoA, then Glycine Conjugation | 2-Furanacryloyl CoA, 2-Furanacryloylglycine | 2-Furanacryloylglycine | Urine |
Minor and Reactive Metabolic Pathways (e.g., Sulfate (B86663) Conjugation)
In addition to the primary metabolic routes, this compound can undergo minor biotransformations. In rodents, a pathway involving the oxidation of the furan (B31954) ring has been observed, leading to the production of carbon dioxide and other unidentified metabolites inchem.org.
A notable minor pathway involves sulfate conjugation. This compound can be conjugated with sulfate, a reaction catalyzed by sulfotransferases, with human sulfotransferase 1A1 (SULT1A1) and its mouse ortholog showing significant activity iarc.froup.comoup.com. This conjugation process generates a reactive intermediate, 2-sulfoxymethylfuran iarc.froup.comoup.com. This intermediate is chemically unstable and can readily react with cellular nucleophiles, including DNA, thereby playing a role in the compound's toxicological profile iarc.froup.com.
DNA Adduct Formation
The reactive intermediate, 2-sulfoxymethylfuran, formed via sulfate conjugation, is implicated in the formation of DNA adducts iarc.froup.comoup.com. Specific DNA adducts, such as N2-((furan-2-yl)methyl)-2′-deoxyguanosine (N2-MF-dG) and N6-((furan-2-yl)methyl)-2′-deoxyadenosine (N6-MFdA), have been identified as products of this interaction with DNA bases oup.comoup.comnih.govnih.gov.
These this compound-DNA adducts have been detected in the tissues of experimental animals, including the liver, kidney, and lung of mice exposed to this compound iarc.frnih.govnih.gov. Evidence also suggests the presence of similar adducts in human lung specimens, indicating a potential biological interaction in humans iarc.frnih.govnih.gov. The role of sulfotransferases, particularly SULT1A1, in mediating this adduct formation has been confirmed through studies using genetically modified mice iarc.frnih.govnih.gov. The formation of these DNA adducts contributes to the evidence supporting a potential genotoxic mechanism for this compound iarc.frcanada.ca.
Occurrence in Foodstuffs and Beverages
This compound is frequently found in a wide array of foodstuffs and beverages, primarily as a consequence of thermal processing and the ageing of alcoholic products iarc.frnih.govresearchgate.netresearchgate.net.
Thermal Processing and Ageing Effects
As a product of the Maillard reaction—a complex process involving amino acids and reducing sugars that imparts browning and characteristic flavors to many foods—this compound is commonly generated during heating iarc.frnih.govmfds.go.kr. Additionally, the degradation and heating of polysaccharides containing hexoses or pentoses can lead to its formation iarc.fr. For example, at elevated temperatures, glucose and fructose (B13574) can undergo isomerization, with subsequent cyclization and aromatization of intermediate compounds yielding this compound iarc.fr.
Specific food items with notable this compound content due to thermal processing include coffee, baked goods, and processed fish products nih.govresearchgate.netresearchgate.net. During the roasting of coffee beans, this compound can be formed from precursors such as quinic acid or 1,2-enediols nih.gov. The ageing of alcoholic beverages, particularly when stored in wooden barrels, also contributes to increased levels of this compound iarc.frnih.govresearchgate.net. Furthermore, processes like coffee roasting can involve the oxidation of this compound to furfural and subsequently to 2-furoic acid researchgate.net.
Table 2: Occurrence of this compound in Selected Foods and Beverages
| Food/Beverage Item | Typical Concentration Range | Primary Formation Mechanism(s) |
| Coffee Beans | >100 mg/kg | Thermal processing (Maillard reaction, sugar degradation) |
| Fish Products | ~10 mg/kg | Thermal processing |
| Wines | 1-10 mg/L | Ageing (e.g., in oak barrels), thermal processing |
| Pineapple Juice | ~8 mg/L | Thermal processing |
| Baked Goods | Up to 110 mg/kg | Thermal processing (Maillard reaction, sugar degradation) |
| Roasted Coffee | Average 251 mg/kg | Thermal processing (Maillard reaction, sugar degradation) |
Risk Assessment Considerations
The presence of this compound in the diet leads to exposure of the general population primarily through consumed foods and beverages iarc.fr. While individual food items may contain low or trace amounts, the cumulative intake across a diverse diet can be substantial iarc.fr. The primary contributors to dietary exposure are foods that undergo thermal processing and alcoholic beverages that have been aged iarc.frnih.govresearchgate.net.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems
Research into novel catalytic systems for furfuryl alcohol conversion is crucial for enhancing selectivity, efficiency, and sustainability. Efforts are being made to develop catalysts that can facilitate specific transformations under milder reaction conditions, thereby reducing energy consumption and minimizing by-product formation.
Selective Hydrogenation: Significant research is dedicated to developing heterogeneous catalysts for the selective hydrogenation of furfural (B47365) to this compound. For instance, bimetallic catalysts, such as PtCo/C, have demonstrated high activity and selectivity, achieving a 100% yield of this compound at mild temperatures (35 °C) and low hydrogen pressure (0.1 MPa) in aqueous solutions researchgate.net. Non-noble metal catalysts like Co/SiO2 have also shown promise, achieving 100% conversion and 100% selectivity to this compound at 150 °C under 20 bar of hydrogen mdpi.com. Furthermore, research is exploring catalysts like platinum-supported tungsten-zirconium (W-Zr) mixed oxides for the conversion of this compound to cyclopentanone, a high-value chemical higfly.eu.
Catalytic Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) is being investigated as a safer alternative to high-pressure hydrogen, mitigating risks associated with flammability and explosivity eep1987.com. Density-functional theory (DFT) studies are being employed to understand the reaction mechanisms of CTH of furfural to this compound over nickel(0) complex catalysts acs.org.
Green Catalysis: The development of environmentally friendly, non-chrome catalysts for furfural hydrogenation is a key research area, aiming to replace traditional catalysts that pose health and environmental risks scientific.net.
Advanced Biorefinery Concepts for Integrated Production
The integration of this compound production into advanced biorefinery concepts is essential for maximizing the value derived from lignocellulosic biomass and promoting a circular economy. This involves optimizing the entire value chain, from biomass fractionation to the selective conversion of platform chemicals.
One-Pot Synthesis: Research is exploring "one-pot" systems that can convert biomass-derived sugars, such as xylose, directly into this compound through a combination of chemical, thermochemical, and biochemical transformations researchgate.netmdpi.com. This approach aims to streamline the production process and reduce intermediate purification steps. For example, bifunctional catalysts like Cu/SBA-15-SO3H have been used to achieve a 63% yield of this compound from xylose in a one-pot system mdpi.com.
Biomass Valorization: this compound production from various agricultural residues like corncobs, sugarcane bagasse, and oat hulls is a significant focus, turning waste streams into valuable chemicals mdpi.comchinimandi.comprnewswire.com. Advanced processes involving selective hydrolysis and dehydration are being developed to improve yields and reduce environmental impact nih.govresearchgate.net.
Exploration of New Applications in Advanced Materials
This compound's inherent properties, such as its thermosetting nature, thermal stability, and resistance to chemicals, make it a promising candidate for developing advanced materials with tailored functionalities.
High-Performance Composites
This compound-based resins are being investigated as matrices for high-performance composites, offering a sustainable alternative to petroleum-based polymers. These composites exhibit good mechanical properties, thermal stability, and improved fire resistance.
Bio-based Composites: Wood-poly(this compound) prepregs and laminates have shown high compressive, tensile, and flexural properties, making them attractive for structural applications mdpi.com. Research is also exploring the use of this compound as a binder with natural fibers like flax and cellulose (B213188) to create fully biomass-based composites with enhanced mechanical performance and dimensional stability core.ac.ukmdpi.comresearchgate.netmdpi.com. For instance, glass-fiber-reinforced poly(this compound) composites exhibit low flame spread and very low smoke emission without the need for flame retardants researchgate.net.
Resin Modification: this compound is being used as a reactive diluent for phenolic and epoxy resins, improving their properties and processability atamankimya.comhongyechem.com.
Adsorbents for Volatile Organic Compounds
Poly(this compound) (PFA) derived carbons are being developed as efficient adsorbents for volatile organic compounds (VOCs). The porous structure and surface functional groups of these materials can be tailored for specific VOC removal applications.
Porous Carbon Materials: Poly(this compound) can be carbonized and activated to create porous carbon beads with high surface areas, suitable for adsorbing VOCs like toluene (B28343) and benzene (B151609) researchgate.netresearchgate.netacs.orgnih.gov. For example, PFA-derived porous carbon beads synthesized via suspension polymerization achieved adsorption capacities of 515 mg/g for toluene and 350 mg/g for benzene at 50 °C researchgate.net.
Functionalized Carbons: Research is investigating the impact of nitrogen and oxygen functional groups on the sorption capabilities of activated carbons derived from this compound, aiming to enhance their performance for specific gas adsorption applications, such as carbon dioxide and ethylene (B1197577) nih.gov.
Additive Manufacturing (e.g., 3D Printing)
This compound and its resins are finding applications in additive manufacturing, enabling the creation of complex geometries and customized parts from bio-based materials.
Binder Jetting: this compound is used as a binder in binder jetting (BJ) 3D printing for materials like gypsum powder. Studies have shown that heat curing post-treatment can significantly improve the strength of 3D printed parts made with this compound binders, with strength improvements up to 145% observed emerald.comresearchgate.net.
Biomass-Based Composites for 3D Printing: Research is focused on developing fully biomass-based composite materials using poly(this compound) as a binder and cellulose as a filler for 3D printing via liquid deposition modeling (LDM) mdpi.comresearchgate.net. These materials offer good thermal stability and mechanical performance, aligning with the demand for sustainable additive manufacturing solutions.
Sustainable Production and Environmental Impact Reduction
A significant research thrust is focused on making the production of this compound more sustainable and reducing its environmental footprint. This includes exploring greener synthesis routes, optimizing existing processes, and minimizing waste generation.
Milder Reaction Conditions: Efforts are underway to develop catalytic systems that operate under milder conditions, such as lower temperatures and pressures, and utilize greener solvents like water, reducing energy consumption and the use of hazardous organic solvents researchgate.netmdpi.comrsc.org. Electrocatalytic hydrogenation using biomass-derived electrolytes is also being explored as a sustainable alternative rsc.org.
Alternative Catalysts: The development of efficient, non-noble metal catalysts and the avoidance of environmentally harmful chromium-based catalysts are crucial for sustainable production mdpi.comscientific.net.
Understanding and Mitigating Side Reactions in Polymerization
The acid-catalyzed polymerization of this compound, while essential for resin formation, is prone to several undesirable side reactions that can impact product quality, yield, and process efficiency. A thorough understanding of these reactions is vital for developing robust and controlled manufacturing processes.
Key Side Reactions:
Furan (B31954) Ring Opening: Under acidic conditions, the furan ring of this compound can undergo opening, leading to the formation of carbonyl-containing species, such as aldehydes and ketones. This process, often monitored by techniques like quantitative ¹⁹F NMR and FT-IR spectroscopy, can alter the final polymer structure and properties. researchgate.netresearchgate.netmdpi.comresearcher.liferesearchgate.net
Etherification and Homopolycondensation: this compound can react with itself to form ethers, such as 2,2'-difurfuryl ether, and other condensation products like 2,2'-difurfurylmethane. These reactions contribute to higher molecular weight compounds and can reduce the yield of desired oligomers. researchgate.netgoogle.com
Polymerization and Cross-linking: The inherent reactivity of this compound can lead to uncontrolled polymerization, often initiated by acid catalysts. This can result in the formation of brittle, cross-linked, and often insoluble materials, commonly referred to as humins, which are undesirable byproducts. researcher.lifegoogle.comacs.org The splitting of double bonds within the furan nucleus can also lead to cross-linked structures. google.com
Degradation and Humin Formation: At elevated temperatures or under harsh acidic conditions, this compound can degrade, leading to the formation of complex, dark, and insoluble polymeric materials known as humins. researchgate.netresearcher.life
Mitigation Strategies and Research Directions:
Research efforts are focused on controlling these side reactions through careful manipulation of polymerization conditions and catalyst selection.
Catalyst and Solvent Optimization: The choice of catalyst significantly influences the reaction pathway. While strong mineral acids can lead to explosive reactions and complete resinification, milder acid catalysts or solid acid catalysts like γ-alumina, zeolites, and acidic clays (B1170129) are being explored. researchgate.netgoogle.comcapes.gov.brncsu.edumdpi.comcsic.es The use of organic solvents, such as ethanol (B145695), n-butanol, and iso-butanol, has been shown to decrease the rate of polymerization. researchgate.net The presence of water content also plays a critical role, with varying amounts influencing the degree of ring opening and polymerization. researchgate.netmdpi.comresearcher.liferesearchgate.net
Process Control: Implementing precise control over reaction parameters, including temperature, reaction time, and catalyst concentration, is crucial. researchgate.netgoogle.comncsu.edumdpi.com Advanced reactor designs, such as continuous flow reactors, offer better control over heat transfer and residence time, potentially minimizing side reactions. mdpi.comresearchgate.net
Polymerization Inhibitors: The use of polymerization inhibitors, such as hydroquinone, has been investigated to selectively hinder polymerization reactions, thereby improving the yield of desired products. rsc.org
Understanding Reaction Mechanisms: Advanced spectroscopic techniques, including UV Raman spectroscopy and ¹³C NMR, are employed to monitor the polymerization process and quantify the extent of side reactions like ring opening. researchgate.netresearchgate.netresearchgate.netacs.org Studies using model compounds help elucidate the complex mechanisms involved in chromophore formation and cross-linking. acs.org
Regulatory and Economic Considerations in the this compound Industry
The this compound market is characterized by steady growth, driven by its versatile applications and its status as a bio-based chemical. However, the industry navigates a landscape influenced by raw material economics, evolving regulations, and global market dynamics.
Market Overview and Growth Drivers:
The global this compound market has demonstrated consistent growth, with projections indicating a continued upward trend. Market size estimates vary across reports, but generally place the market value in the hundreds of millions to over a billion US dollars, with projected Compound Annual Growth Rates (CAGRs) ranging from approximately 3% to 7.5% for the coming years. marketresearchfuture.comkingsresearch.comimarcgroup.comdatabridgemarketresearch.comgrandviewresearch.comverifiedmarketresearch.comskyquestt.comtbrc.info
Key factors propelling this growth include:
Foundry Industry Demand: this compound is a primary component in furan resins, which are essential binders for sand molds and cores in metal casting. The expansion of the automotive, aerospace, and heavy machinery sectors fuels demand for high-quality castings, thus driving FA consumption. marketresearchfuture.comkingsresearch.comdatabridgemarketresearch.comgrandviewresearch.comverifiedmarketresearch.comskyquestt.comtbrc.infofortunebusinessinsights.comtheinsightpartners.comatamanchemicals.com
Sustainable and Bio-Based Appeal: As industries increasingly prioritize sustainability, this compound, derived from renewable agricultural feedstocks like corncobs and sugarcane bagasse, benefits from a growing demand for bio-based chemicals and materials. marketresearchfuture.comgrandviewresearch.comverifiedmarketresearch.comskyquestt.comsphericalinsights.comchinimandi.com
Diverse Applications: Beyond foundry resins, FA is utilized in composites, adhesives, coatings, and as a chemical intermediate for synthesizing compounds like lysine, vitamin C, and levulinic acid. marketresearchfuture.comverifiedmarketresearch.comatamanchemicals.comprocurementresource.com Emerging applications as a green solvent and in nanocomposite production also contribute to market expansion. marketresearchfuture.comalliedmarketresearch.com
Challenges and Restraints:
Despite its growth potential, the industry faces several challenges:
Raw Material Price Volatility: The dependence on agricultural byproducts makes the this compound market susceptible to fluctuations in raw material availability and pricing, influenced by crop yields, weather patterns, and market demand. marketresearchfuture.comkingsresearch.comskyquestt.comalliedmarketresearch.com
Competition and Alternatives: The market faces competition from alternative materials and processes, necessitating continuous innovation and cost-effectiveness. marketresearchfuture.com
Regulatory Landscape: While environmental regulations often favor bio-based chemicals, stringent compliance requirements can also pose operational challenges. marketresearchfuture.comsphericalinsights.comchinimandi.com Furthermore, this compound has been classified as possibly carcinogenic by some health organizations, leading to increased scrutiny and potential limitations on its use in certain applications. skyquestt.com
Supply Chain Disruptions: Geopolitical uncertainties and trade disruptions can impact supply chain dynamics and influence pricing trends. imarcgroup.com
Regulatory Framework:
Regulatory oversight for this compound varies by region. In the United States, agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are key regulatory bodies. kingsresearch.com In Europe, the European Chemicals Agency (ECHA) manages regulations like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), ensuring compliance with health and environmental standards. kingsresearch.com Adherence to these regulations is critical for the sustainable operation of this compound production facilities. chinimandi.com
Economic Considerations and Regional Dynamics:
The economic viability of this compound production is influenced by factors such as plant scale, technological advancements, energy costs, and raw material sourcing efficiency. chinimandi.comprocurementresource.com
Pricing: this compound prices can fluctuate based on supply constraints (particularly furfural availability), demand from key industries, and broader economic factors. imarcgroup.com
Regional Markets: Asia Pacific currently dominates the global this compound market, driven by its robust industrial base and significant demand from countries like China and India. marketresearchfuture.comgrandviewresearch.comskyquestt.comsphericalinsights.comskyquestt.com North America is recognized as the fastest-growing regional market, spurred by increasing sustainability initiatives and growth in its automotive and manufacturing sectors. marketresearchfuture.comkingsresearch.comsphericalinsights.com Europe also represents a significant market, influenced by stringent environmental regulations and a shift towards bio-based products. marketresearchfuture.comgrandviewresearch.com The Middle East and Africa region is also showing strong growth potential. grandviewresearch.com
Market Size and Projections:
| Year | Market Value (USD Billion/Million) | CAGR (%) | Source Index |
| 2023 | 894.7 Million | - | kingsresearch.com |
| 2023 | 644.52 Million | - | databridgemarketresearch.comskyquestt.com |
| 2023 | 2.04 Billion | - | verifiedmarketresearch.com |
| 2024 | 1.32 Billion | - | marketresearchfuture.com |
| 2024 | 463.7 Million | - | grandviewresearch.com |
| 2024 | 621.0 Million | - | imarcgroup.com |
| 2024 | 0.59 Billion | - | tbrc.info |
| 2025-2030 | - | 6.9% | grandviewresearch.com |
| 2024-2030 | - | 7.59% | verifiedmarketresearch.com |
| 2024-2031 | - | 6.50% | databridgemarketresearch.com |
| 2024-2031 | - | 6.31% | kingsresearch.com |
| 2024-2032 | - | 6.5% | skyquestt.com |
| 2025-2033 | - | 5.81% | imarcgroup.com |
| 2025-2034 | - | 3.06% | marketresearchfuture.com |
| 2029 | 0.84 Billion | 7.5% | tbrc.info |
Note: Market values and CAGRs vary across different market research reports. The figures presented are indicative of the general market trend.
Key Drivers and Challenges in the this compound Market:
| Category | Factors | Source Index |
| Drivers | Increasing demand for foundry resins (metal casting) | marketresearchfuture.comkingsresearch.comdatabridgemarketresearch.comgrandviewresearch.comverifiedmarketresearch.comskyquestt.comtbrc.infofortunebusinessinsights.comtheinsightpartners.comatamanchemicals.com |
| Growing use in composites, adhesives, and coatings | marketresearchfuture.comverifiedmarketresearch.com | |
| Expansion of automotive, construction, and aerospace industries | marketresearchfuture.comverifiedmarketresearch.comtheinsightpartners.comsphericalinsights.com | |
| Increasing demand for bio-based and sustainable chemicals | marketresearchfuture.comgrandviewresearch.comverifiedmarketresearch.comskyquestt.comsphericalinsights.comchinimandi.com | |
| Use as a chemical intermediate (e.g., lysine, vitamin C, levulinic acid) | atamanchemicals.comprocurementresource.com | |
| Development of new applications (e.g., green solvent, bio-based composites) | marketresearchfuture.com | |
| Challenges | Raw material price volatility (agricultural by-products) | marketresearchfuture.comkingsresearch.comskyquestt.comalliedmarketresearch.com |
| Fluctuations in agricultural markets, crop yields, weather conditions | skyquestt.com | |
| Intense competition from alternative materials | marketresearchfuture.com | |
| Stringent environmental regulations (also a driver) | marketresearchfuture.comsphericalinsights.com | |
| Potential health concerns (e.g., classification as possibly carcinogenic) | skyquestt.com | |
| Supply chain disruptions and geopolitical uncertainties | imarcgroup.com |
Regional Market Share and Growth in the this compound Industry:
| Region | Market Share (2023/2024) | Projected CAGR | Source Index |
| Asia Pacific | Largest share (e.g., 69.1% in 2024) | Moderate to significant growth | marketresearchfuture.comgrandviewresearch.comskyquestt.comsphericalinsights.comskyquestt.com |
| North America | Significant share (e.g., >30% in 2023) | Fastest growing (e.g., 6.22% CAGR) | marketresearchfuture.comkingsresearch.comsphericalinsights.com |
| Europe | Significant share (e.g., >25% in 2023) | Significant growth | marketresearchfuture.comgrandviewresearch.com |
| Middle East & Africa | Growing | Fastest growing region (e.g., 6.3% CAGR) | grandviewresearch.com |
| Latin America | - | - | fortunebusinessinsights.com |
The ongoing research into controlling polymerization side reactions and the industry's adaptation to economic and regulatory landscapes will continue to shape the future of this compound applications.
Q & A
Q. What experimental strategies are used to optimize the selective hydrogenation of furfural to furfuryl alcohol?
Selective hydrogenation requires balancing catalyst design, reaction kinetics, and thermodynamic parameters. Key methodologies include:
- Catalyst Screening : Testing transition metals (e.g., Ru, Co) supported on TiO₂, SBA-15, or carbon to assess activity and selectivity .
- Operational Parameters : Temperature (140–150°C), hydrogen pressure (0.68–4.08 MPa), and molar ratios (furfural:H₂ = 1:40–45) to maximize yield (>90%) and minimize side reactions (e.g., furan ring hydrogenation) .
- Kinetic Modeling : Langmuir-Hinshelwood mechanisms to describe hydrogen adsorption and surface reaction rates, accounting for product inhibition .
Q. How is this compound detected and quantified in complex matrices like food or biological samples?
Analytical workflows combine separation and detection techniques:
- GC-MS : Quantifies this compound in roasted coffee (up to 100 mg/kg) and fish products (10 mg/kg) with low detection limits (ng/g) .
- HPLC-UV : Used for beverages (e.g., wines: 1–10 mg/L) after derivatization to enhance sensitivity .
- NMR Spectroscopy : Validates structural identification in food matrices and tracks metabolic byproducts (e.g., glycine conjugates) .
Q. What are the primary toxicological endpoints observed in rodent studies of this compound exposure?
Key findings from NTP and IARC studies include:
- Nasal Lesions : Olfactory epithelial degeneration and metaplasia in rats/mice at ≥16 ppm .
- Carcinogenicity : Increased nasal tumor incidence in male F344/N rats after long-term inhalation (32 ppm) .
- Immunotoxicity : Enhanced airway hyperreactivity and eosinophilic lung infiltration in murine models via dermal/pulmonary exposure .
Advanced Research Questions
Q. How do competing reaction pathways influence the catalytic conversion of this compound to levulinic acid?
Reaction networks involve acid-catalyzed mechanisms and competing oligomerization:
- Acid Catalysis : Sulfonic acid resins or zeolites promote this compound dehydration to levulinic acid via protonation of the hydroxyl group .
- Oligomerization : Undesired 2,2'-[oxybis(methylene)]difuran formation occurs under low acid strength or high temperatures, reducing levulinic acid yield .
- Micro-Kinetic Analysis : Combines DFT calculations and experimental rate data to identify rate-limiting steps (e.g., β-scission of intermediates) .
Q. What mechanistic insights explain this compound’s carcinogenic potential in rodent models?
Proposed mechanisms include:
- Metabolic Activation : Alcohol dehydrogenase converts this compound to reactive aldehyde intermediates, forming DNA adducts in nasal epithelium .
- Chronic Inflammation : Prolonged exposure induces oxidative stress and cytokine release (IL-4, IL-5), promoting proliferative lesions .
- Species-Specific Sensitivity : Higher CYP450 activity in male F344/N rats increases bioactivation compared to mice or humans .
Q. How can this compound be integrated into bio-based polymer systems for advanced materials?
Strategies focus on copolymerization and crosslinking:
- Epoxidized Linseed Oil (ELO) Copolymers : this compound enhances thermoset rigidity via acid-catalyzed furan ring opening and crosslinking .
- Soy Protein Adhesives : Reacts with primary amino groups under acidic conditions (pH 3), improving water resistance and bond strength in plywood .
- Wood Modification : Penetrates cell walls and lumens to form hydrophobic furan resins, increasing dimensional stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
